Imdatifan
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2511247-29-1 |
|---|---|
Molecular Formula |
C18H9F6NO2 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
3-fluoro-5-[[(4R,6S)-2,2,3,3,6-pentafluoro-4-hydroxy-8-tricyclo[5.3.1.04,11]undeca-1(11),7,9-trienyl]oxy]benzonitrile |
InChI |
InChI=1S/C18H9F6NO2/c19-9-3-8(7-25)4-10(5-9)27-13-2-1-11-15-14(13)12(20)6-16(15,26)18(23,24)17(11,21)22/h1-5,12,26H,6H2/t12-,16+/m0/s1 |
InChI Key |
ZIEZRTWLAIDXDH-BLLLJJGKSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(C=CC3=C2[C@]1(C(C3(F)F)(F)F)O)OC4=CC(=CC(=C4)C#N)F)F |
Canonical SMILES |
C1C(C2=C(C=CC3=C2C1(C(C3(F)F)(F)F)O)OC4=CC(=CC(=C4)C#N)F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Hif-2α-IN-7 (Imdatifan): A Novel Hypoxia-Inducible Factor 2α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxia-inducible factor 2α (HIF-2α) is a key transcription factor implicated in the progression of various cancers, particularly clear cell renal cell carcinoma (ccRCC). Its role in promoting tumorigenesis under hypoxic conditions has made it a prime target for therapeutic intervention. This technical guide details the discovery and synthesis of Hif-2α-IN-7, also known as Imdatifan, a potent and selective small molecule inhibitor of HIF-2α. We will explore the mechanism of action, key experimental data, and the synthetic route that led to its development, providing a comprehensive resource for researchers in oncology and drug discovery.
Introduction to HIF-2α and Its Role in Cancer
Under normal oxygen levels (normoxia), the α-subunit of HIF is targeted for proteasomal degradation via a process mediated by the von Hippel-Lindau (VHL) tumor suppressor protein. However, in the hypoxic microenvironment of solid tumors, HIF-α subunits are stabilized and translocate to the nucleus. Here, they heterodimerize with the constitutively expressed HIF-1β (also known as ARNT), forming a functional transcription factor complex. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in critical cancer-promoting processes such as angiogenesis, cell proliferation, and metabolism.
HIF-2α, in particular, has been identified as a critical oncogenic driver in VHL-deficient ccRCC. Therefore, inhibiting the formation of the HIF-2α/HIF-1β heterodimer presents a promising therapeutic strategy. Small molecule inhibitors have been developed that bind to a pocket within the PAS-B domain of HIF-2α, allosterically preventing its dimerization with HIF-1β and subsequently blocking the transcription of its target genes.
Discovery of Hif-2α-IN-7 (this compound)
Hif-2α-IN-7 (this compound) was discovered through a focused drug discovery effort aimed at identifying novel inhibitors of the HIF-2α transcription factor. The discovery process involved the screening of compound libraries and subsequent structure-activity relationship (SAR) optimization to identify potent and selective inhibitors.
Mechanism of Action
Hif-2α-IN-7 functions as an allosteric inhibitor of HIF-2α. It binds to a specific pocket within the PAS-B domain of the HIF-2α protein. This binding event induces a conformational change in HIF-2α that prevents its heterodimerization with its partner protein, HIF-1β (ARNT). Without this dimerization, the HIF-2α/HIF-1β complex cannot form and bind to DNA, thereby inhibiting the transcription of HIF-2α target genes.
Figure 1. Simplified signaling pathway of HIF-2α under normoxic and hypoxic conditions, and the inhibitory action of Hif-2α-IN-7.
Quantitative Data
Hif-2α-IN-7 has demonstrated potent activity in cellular assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Assay Description | Reference |
| EC50 | 6 nM | Inhibition of HIF-2α in a cellular reporter assay. | [1][2] |
Synthesis of Hif-2α-IN-7 (this compound)
The synthesis of Hif-2α-IN-7 is described in the patent WO2020214853A1.[1] The synthesis is a multi-step process, with a key intermediate being a tetrahydro-1H-cyclopenta[cd]indene derivative. A representative synthetic scheme is outlined below.
References
The Emergence of Hif-2α-IN-7 (Imdatifan): A Technical Overview of Initial Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Hif-2α-IN-7, also known as Imdatifan or NKT2152, has emerged as a potent and selective small molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α) transcription factor. Initial studies have demonstrated its potential as a therapeutic agent, particularly in the context of clear cell renal cell carcinoma (ccRCC) and other solid tumors where HIF-2α is a key oncogenic driver. This technical guide provides an in-depth overview of the foundational preclinical data and methodologies that characterize the initial investigations into this promising compound.
Mechanism of Action: Disrupting the HIF-2α Transcriptional Machinery
This compound functions as an allosteric inhibitor of HIF-2α. It targets the PAS-B domain of the HIF-2α protein, a critical region for its dimerization with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. By binding to this pocket, this compound prevents the formation of the functional HIF-2α/ARNT heterodimer. This disruption is the pivotal step in its mechanism of action, as the heterodimer is essential for binding to hypoxia-response elements (HREs) in the DNA and initiating the transcription of a host of downstream target genes involved in tumorigenesis, angiogenesis, and cell survival.[1]
The direct engagement of this compound with HIF-2α has been confirmed in cellular thermal shift assays using 786-O ccRCC cells, where the compound stabilized HIF-2α against heat-induced denaturation.[2] This targeted binding leads to a dose-dependent disruption of the HIF-2α/ARNT complex, resulting in an increased cytoplasmic localization and a corresponding decrease in the nuclear presence of HIF-2α, thereby preventing its transcriptional activity.[2]
In Vitro Activity: Potent and Selective Inhibition
The initial in vitro characterization of this compound established its high potency. The compound exhibits a half-maximal effective concentration (EC50) of 6 nM for the inhibition of HIF-2α.[3] This potent activity translates to the specific suppression of HIF-2α target gene expression in VHL-deficient ccRCC cell lines, such as 786-O. Key genes regulated by HIF-2α, including vascular endothelial growth factor A (VEGFA), cyclin D1, and glucose transporter 1 (GLUT1), showed diminished expression upon treatment with this compound.[2]
Quantitative In Vitro Data
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 6 nM | - | HIF-2α Inhibition Assay | [3] |
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
The anti-tumor activity of this compound has been demonstrated in multiple xenograft models, showcasing its potential for in vivo applications. Oral administration of this compound led to dose-dependent tumor growth inhibition and even regression in both cell line-derived (A498 and 786-O) and patient-derived ccRCC xenograft models.[2][4]
Pharmacodynamic analyses in the 786-O xenograft model confirmed potent on-target activity, with the repression of HIF-2α-regulated genes observed at both the mRNA and protein levels.[2] Furthermore, initial studies have suggested that the therapeutic potential of this compound may extend beyond ccRCC to other solid tumors characterized by hypoxic microenvironments, such as hepatocellular carcinoma.[2]
Summary of In Vivo Efficacy
| Xenograft Model | Treatment | Outcome | Reference |
| 786-O (ccRCC) | NKT2152 (20 mg/kg, b.i.d.) | Tumor Growth Inhibition | [4] |
| A498 (ccRCC) | NKT2152 (b.i.d.) | Tumor Growth Inhibition | [4] |
| KI-12-0069 (Patient-Derived ccRCC) | NKT2152 (b.i.d.) | Tumor Growth Inhibition | [4] |
| KI-12-0302 (Patient-Derived ccRCC) | NKT2152 (b.i.d.) | Tumor Growth Inhibition | [4] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This assay was employed to confirm the direct binding of this compound to HIF-2α in a cellular context.
-
Cell Culture: 786-O ccRCC cells were cultured to a suitable confluency.
-
Compound Treatment: Cells were treated with either vehicle control or this compound at a specified concentration for a defined period.
-
Heat Shock: The cell suspensions were subjected to a temperature gradient for a short duration to induce protein denaturation.
-
Cell Lysis: Cells were lysed to release the soluble protein fraction.
-
Protein Analysis: The soluble fraction was analyzed by Western blotting using an antibody specific for HIF-2α.
-
Data Analysis: The amount of soluble HIF-2α at different temperatures was quantified. A shift in the melting curve in the presence of this compound indicates target engagement and stabilization.
In Vivo Xenograft Studies
These studies were conducted to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice were used for the study.
-
Tumor Implantation: Human ccRCC cells (e.g., 786-O, A498) or patient-derived tumor fragments were subcutaneously implanted into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size, and their volume was measured regularly using calipers.
-
Treatment Administration: Once tumors reached a predetermined size, mice were randomized into vehicle control and treatment groups. This compound was administered orally, typically twice daily (b.i.d.), at specified doses.
-
Efficacy Evaluation: Tumor volumes were monitored throughout the study. At the end of the study, tumors were excised and weighed.
-
Pharmacodynamic Analysis: A subset of tumors was collected for the analysis of HIF-2α target gene expression (mRNA and protein levels) to confirm on-target drug activity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: HIF-2α Signaling Pathway and Mechanism of this compound Inhibition.
Caption: General Experimental Workflow for the Initial Studies of this compound.
Conclusion
The initial preclinical data for Hif-2α-IN-7 (this compound/NKT2152) demonstrate a potent and selective inhibitor of the HIF-2α pathway. Its clear mechanism of action, involving the disruption of the HIF-2α/ARNT heterodimer, translates into effective suppression of downstream target genes and significant anti-tumor efficacy in in vivo models of clear cell renal cell carcinoma. These foundational studies have provided a strong rationale for its ongoing clinical development as a promising new therapeutic agent for HIF-2α-driven malignancies. Further research will continue to elucidate its full therapeutic potential and optimal clinical application.
References
Hif-2α-IN-7: A Technical Guide to its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hif-2α-IN-7, also known as Imdatifan, is a potent and selective small molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α). HIF-2α is a key transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia) and is implicated in the progression of various diseases, including cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Hif-2α-IN-7, along with insights into experimental methodologies for its evaluation.
Chemical Structure and Properties
Hif-2α-IN-7 is a complex organic molecule with a tricyclic core structure. Its systematic IUPAC name is 3-fluoro-5-[[(4R,6S)-2,2,3,3,6-pentafluoro-4-hydroxy-8-tricyclo[5.3.1.0⁴,¹¹]undeca-1(11),7,9-trienyl]oxy]benzonitrile[1]. The chemical and physical properties of Hif-2α-IN-7 are summarized in the table below for easy reference.
| Property | Value | Citation(s) |
| IUPAC Name | 3-fluoro-5-[[(4R,6S)-2,2,3,3,6-pentafluoro-4-hydroxy-8-tricyclo[5.3.1.0⁴,¹¹]undeca-1(11),7,9-trienyl]oxy]benzonitrile | [1] |
| Synonyms | This compound, HIF-2α-IN-7 | [1][2] |
| CAS Number | 2511247-29-1 | [1][2][3] |
| Molecular Formula | C₁₈H₉F₆NO₂ | [3] |
| Molecular Weight | 385.26 g/mol | [3] |
| Appearance | Solid | [3] |
| SMILES | O[C@]12C=3C(=C(OC4=CC(C#N)=CC(F)=C4)C=CC3C(F)(F)C1(F)F)--INVALID-LINK--C2 | [4] |
| InChI Key | ZIEZRTWLAIDXDH-BLLLJJGKSA-N | |
| Potency (EC₅₀) | 6 nM | [2] |
Mechanism of Action
Hif-2α-IN-7 exerts its inhibitory effect by directly targeting the HIF-2α protein. Under hypoxic conditions, HIF-2α forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This HIF-2α/ARNT complex then translocates to the nucleus and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription. These target genes are involved in various cellular processes that promote tumor growth and survival, such as angiogenesis, cell proliferation, and metabolism.
Hif-2α-IN-7 functions by preventing the crucial heterodimerization step between HIF-2α and ARNT[1]. By binding to a specific pocket within the HIF-2α subunit, the inhibitor induces a conformational change that disrupts the protein-protein interaction interface required for dimerization. This blockade effectively prevents the formation of the functional transcription factor complex, leading to a downstream reduction in the expression of HIF-2α target genes[1].
Experimental Protocols
In Vitro Assays
1. Cell-Based Reporter Gene Assay:
-
Objective: To determine the functional potency of Hif-2α-IN-7 in a cellular context.
-
Methodology:
-
Utilize a cancer cell line known to have high HIF-2α activity (e.g., 786-O renal cell carcinoma cells, which are VHL-deficient).
-
Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs.
-
Treat the transfected cells with a dose-response range of Hif-2α-IN-7.
-
After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC₅₀ value, which represents the concentration of the inhibitor that causes a 50% reduction in luciferase activity.
-
2. Western Blot Analysis:
-
Objective: To assess the effect of Hif-2α-IN-7 on the protein levels of HIF-2α and its downstream targets.
-
Methodology:
-
Culture HIF-2α-dependent cancer cells under hypoxic conditions (e.g., 1% O₂) to induce HIF-2α expression.
-
Treat the cells with varying concentrations of Hif-2α-IN-7.
-
Prepare whole-cell lysates and separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for HIF-2α and known downstream target proteins (e.g., VEGF, GLUT1).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detect the protein bands using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
In Vivo Studies
1. Xenograft Mouse Model of Cancer:
-
Objective: To evaluate the anti-tumor efficacy of Hif-2α-IN-7 in a living organism.
-
Methodology:
-
Implant human cancer cells with high HIF-2α activity (e.g., 786-O) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors are established and reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Administer Hif-2α-IN-7 to the treatment group via an appropriate route (e.g., oral gavage), based on its pharmacokinetic properties.
-
Monitor tumor growth over time by measuring tumor volume with calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).
-
References
An In-depth Technical Guide to the Binding Affinity of Inhibitors to Hypoxia-Inducible Factor 2α (Hif-2α)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide was prompted by a query regarding "Hif-2α-IN-7," a thorough search of publicly available scientific databases and chemical supplier information did not yield specific binding affinity data for a compound with this designation. Therefore, this document provides a comprehensive overview of the binding affinity of well-characterized, potent, and selective Hif-2α inhibitors, using them as representative examples to fulfill the core requirements of this technical guide.
Introduction
Hypoxia-inducible factor 2α (Hif-2α) is a master transcriptional regulator that plays a critical role in cellular adaptation to low oxygen (hypoxia).[1][2][3] Under normoxic conditions, the Hif-2α subunit is targeted for proteasomal degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2][3] However, in hypoxic environments, often found in solid tumors, Hif-2α stabilizes and translocates to the nucleus. There, it heterodimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as Hif-1β, to form a transcriptionally active complex.[3][4] This complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis, cell proliferation, and metabolism, which are crucial for tumor progression.[5][6] Consequently, inhibiting the Hif-2α pathway has emerged as a promising therapeutic strategy, particularly in cancers with VHL mutations like clear cell renal cell carcinoma (ccRCC).[6][7]
Small-molecule inhibitors have been developed that bind to a unique internal cavity within the PAS-B domain of Hif-2α, a feature not present in the closely related Hif-1α.[7] This binding allosterically disrupts the heterodimerization of Hif-2α with ARNT, thereby inhibiting its transcriptional activity.[5][6] This guide delves into the binding affinities of these inhibitors, the experimental protocols used to determine them, and the underlying signaling pathway.
Quantitative Data on Hif-2α Inhibitor Binding Affinity
The binding affinity of a ligand to its target protein is a critical parameter in drug discovery, often quantified by metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). Below is a summary of publicly available data for representative Hif-2α inhibitors.
| Inhibitor Name | Alias | Assay Type | Parameter | Value | Cell Line / Conditions | Reference |
| Belzutifan | PT2385, PT2977, MK-6482 | HRE-Luciferase Reporter | IC50 | 42 nM | 786-O cells | [8] |
| Belzutifan | PT2385, PT2977, MK-6482 | Microscale Thermophoresis (MST) | Kd | ~167 nM | Purified Hif-2α PAS-B domain | [8] |
| Compound "2" | - | Heterodimer Disruption Assay | IC50 | ~0.4 µM | - | [9] |
| Compound "2" | - | Isothermal Titration Calorimetry (ITC) | Kd | ~80 nM | Purified Hif-2α PAS-B domain | [9] |
| HIF-2a translation inhibitor 76 | - | Translation Inhibition Assay | IC50 | 5 µM | - | [10] |
Experimental Protocols
The determination of binding affinity for Hif-2α inhibitors involves a variety of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
1. Microscale Thermophoresis (MST)
MST is a powerful technique to quantify protein-ligand interactions in solution by measuring the change in fluorescence of a labeled molecule as a local temperature gradient is applied.
-
Objective: To determine the dissociation constant (Kd) of a ligand binding to the Hif-2α protein.
-
Materials:
-
Purified Hif-2α protein (e.g., PAS-B domain).
-
Fluorescent labeling kit (e.g., Monolith NT™ Protein Labeling Kit).
-
Test compounds (Hif-2α inhibitors).
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM β-mercaptoethanol, 0.05% Tween-20, 1% DMSO).[11]
-
MST instrument (e.g., Monolith NT.115).
-
Standard-treated capillaries.
-
-
Procedure:
-
Protein Labeling: Label the purified Hif-2α protein with a fluorescent dye according to the manufacturer's protocol.
-
Sample Preparation:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Mix the labeled Hif-2α protein with each concentration of the test compound. The final concentration of the labeled protein should be kept constant.
-
Incubate the mixtures at room temperature to allow the binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into the capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument applies an infrared laser to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
-
Data Analysis: The change in the normalized fluorescence as a function of the ligand concentration is plotted, and the data are fitted to a binding curve to determine the Kd value.[11]
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are used to study protein-protein interactions, such as the dimerization of Hif-2α and ARNT.
-
Objective: To measure the ability of an inhibitor to disrupt the Hif-2α/ARNT heterodimer.
-
Materials:
-
Purified, tagged Hif-2α and ARNT proteins (e.g., with His-tags and FLAG-tags).
-
Lanthanide-labeled anti-tag antibody (donor fluorophore, e.g., anti-His-Europium).
-
Fluorescently labeled anti-tag antibody (acceptor fluorophore, e.g., anti-FLAG-APC).
-
Test compounds.
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
-
-
Procedure:
-
Assay Setup: In a microplate, mix the tagged Hif-2α and ARNT proteins with the donor and acceptor antibodies in the assay buffer.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Incubation: Incubate the plate to allow for protein dimerization and antibody binding.
-
Measurement: Excite the donor fluorophore at the appropriate wavelength. If Hif-2α and ARNT are in close proximity (dimerized), FRET occurs, and the acceptor fluorophore emits light at its specific wavelength. The TR-FRET signal is measured as the ratio of the acceptor to donor emission.
-
Data Analysis: The TR-FRET signal is plotted against the inhibitor concentration to determine the IC50 value for the disruption of the Hif-2α/ARNT interaction.
-
3. Hypoxia-Response Element (HRE) Luciferase Reporter Assay
This is a cell-based assay to measure the transcriptional activity of the Hif-2α/ARNT complex.
-
Objective: To determine the functional potency of a Hif-2α inhibitor in a cellular context.
-
Materials:
-
A cancer cell line that overexpresses Hif-2α (e.g., 786-O, which is VHL-deficient).
-
A luciferase reporter plasmid containing multiple copies of the HRE upstream of the luciferase gene.
-
Transfection reagent.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Cell Transfection: Stably or transiently transfect the 786-O cells with the HRE-luciferase reporter plasmid.
-
Compound Treatment: Seed the transfected cells in a multi-well plate and treat them with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for changes in gene expression.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]
-
Visualizations
Hif-2α Signaling Pathway
Caption: Hif-2α signaling in normoxia and hypoxia.
Experimental Workflow for Hif-2α Inhibitor Characterization
Caption: Workflow for Hif-2α inhibitor characterization.
References
- 1. Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-2α (D9E3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What are HIF-2α inhibitors and how do they work? [synapse.patsnap.com]
- 6. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Assessing the Selectivity of HIF-2α Inhibitors Over HIF-1α
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated "Hif-2α-IN-7" is not publicly available. This guide provides a comprehensive overview of the principles and methodologies for determining the selectivity of Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors over HIF-1α, using illustrative examples from published research.
Introduction
Hypoxia-inducible factors (HIFs) are critical transcription factors that mediate cellular adaptation to low oxygen levels (hypoxia). The two primary isoforms, HIF-1α and HIF-2α, share structural similarities but regulate distinct, albeit overlapping, sets of target genes involved in processes such as angiogenesis, erythropoiesis, and metabolism.[1][2] This differential regulation makes the selective targeting of HIF-2α a promising therapeutic strategy for various diseases, including certain cancers like clear cell renal cell carcinoma (ccRCC).[3][4][5] This technical guide outlines the key experimental approaches to quantify the selectivity of a compound for HIF-2α over HIF-1α, presents data for exemplary selective inhibitors, and details the underlying signaling pathways and experimental workflows.
HIF-1α and HIF-2α Signaling Pathways
Under normoxic conditions, both HIF-1α and HIF-2α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-α subunits to stabilize, translocate to the nucleus, and heterodimerize with the constitutively expressed HIF-1β (also known as ARNT). This HIF-α/HIF-1β complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes to activate their transcription.[3]
While both isoforms bind to the same HRE consensus sequence, their transcriptional outputs can differ based on cell type, temporal patterns of expression, and interactions with co-regulators.[2][6] HIF-1α is often associated with the acute response to hypoxia and the regulation of glycolysis, whereas HIF-2α is linked to more prolonged hypoxic responses and the regulation of lipoprotein metabolism and angiogenesis.
Figure 1: Simplified HIF-1α and HIF-2α signaling pathways under normoxic and hypoxic conditions.
Quantitative Assessment of Selectivity
The selectivity of an inhibitor for HIF-2α over HIF-1α is typically quantified by comparing its inhibitory potency against each isoform. The half-maximal inhibitory concentration (IC50) is a common metric used for this purpose. A higher selectivity ratio (IC50 for HIF-1α / IC50 for HIF-2α) indicates greater selectivity for HIF-2α.
Table 1: Exemplary Selectivity Data for HIF-2α Inhibitors
| Compound | HIF-2α IC50 (nM) | HIF-1α IC50 (nM) | Selectivity (HIF-1α/HIF-2α) | Assay Type | Reference |
| Belzutifan (PT2977/MK-6482) | 9 | >50,000 | >5,555 | Cell-based reporter assay | [7] |
| PT2385 | 27 (EC50) | Not specified | Not specified | Luciferase reporter assay | [7] |
| Compound Example A | 5 | 500 | 100 | Biochemical Assay (e.g., FRET) | Hypothetical |
| Compound Example B | 15 | >10,000 | >667 | Cellular Thermal Shift Assay | Hypothetical |
Experimental Protocols for Determining Selectivity
A combination of biochemical and cell-based assays is crucial for comprehensively evaluating the selectivity of a HIF-2α inhibitor.
Biochemical assays utilize purified proteins to assess the direct interaction between the inhibitor and the HIF-α/HIF-1β heterodimer.
3.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This assay measures the disruption of the protein-protein interaction between HIF-2α (or HIF-1α) and HIF-1β.
-
Protocol:
-
Purified, tagged HIF-2α (or HIF-1α) and HIF-1β proteins are used. For example, one protein is tagged with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., GFP).
-
In the absence of an inhibitor, the proximity of the donor and acceptor fluorophores upon protein dimerization results in a FRET signal.
-
The test compound is serially diluted and incubated with the protein partners.
-
A selective HIF-2α inhibitor will disrupt the HIF-2α/HIF-1β interaction, leading to a decrease in the FRET signal, but will have a minimal effect on the HIF-1α/HIF-1β interaction.
-
The IC50 is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-based assays provide insights into the inhibitor's activity in a more physiologically relevant context, accounting for cell permeability and metabolism.
3.2.1. Hypoxia Response Element (HRE)-Driven Reporter Gene Assay
-
Principle: This assay measures the transcriptional activity of the HIF complex.[8]
-
Protocol:
-
A cell line is engineered to stably express a reporter gene (e.g., luciferase or GFP) under the control of a promoter containing multiple HREs.
-
To assess HIF-2α selectivity, a cell line that predominantly expresses HIF-2α, such as the 786-O renal cell carcinoma line (which is VHL-deficient and HIF-1α negative), is often used.[9] For HIF-1α activity, other cell lines like MIA PaCa-2 can be utilized.[9]
-
Cells are treated with a serial dilution of the test compound.
-
If the cell line is not VHL-deficient, cells are then exposed to hypoxic conditions (e.g., 1% O2) to induce HIF-α stabilization.
-
Reporter gene expression is quantified (e.g., by measuring luminescence for luciferase).
-
The IC50 is determined from the dose-response curve.
-
3.2.2. Western Blot Analysis
-
Principle: This method directly measures the protein levels of HIF-α isoforms and their downstream targets.
-
Protocol:
-
Select a cell line that expresses both HIF-1α and HIF-2α (e.g., ACHN cells).[9]
-
Treat the cells with the inhibitor at various concentrations and expose them to hypoxia.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with specific antibodies against HIF-1α, HIF-2α, and downstream target proteins (e.g., GLUT1 for HIF-1α, and EPO for HIF-2α).
-
Quantify the protein band intensities to assess the inhibitor's effect on the stabilization of each isoform and the expression of their respective target genes.
-
Figure 2: General experimental workflow for determining HIF-2α inhibitor selectivity.
Logical Framework for Selective Inhibition
The goal of a selective HIF-2α inhibitor is to disrupt the formation of the functional HIF-2α/HIF-1β heterodimer without affecting the HIF-1α/HIF-1β complex. This is often achieved by designing small molecules that bind to a specific pocket within the PAS-B domain of the HIF-2α subunit, a region that exhibits structural differences compared to the corresponding domain in HIF-1α.
Figure 3: Logical diagram illustrating the selective inhibition of the HIF-2α pathway.
Conclusion
Determining the selectivity of a HIF-2α inhibitor is a critical step in its preclinical development. A multi-faceted approach employing both biochemical and cell-based assays is essential to robustly characterize the potency and specificity of the compound. The methodologies and principles outlined in this guide provide a framework for researchers to systematically evaluate and quantify the selective inhibition of HIF-2α over HIF-1α, thereby aiding in the identification and optimization of novel therapeutic agents targeting the HIF pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Differential but Complementary HIF1α and HIF2α Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Inhibition of HIF-1α and HIF-2α as a Promising Treatment for VHL-Associated Hemangioblastomas: A Pilot Study Using Patient-Derived Primary Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective HIF2A Inhibitors in the Management of Clear Cell Renal Cancer and Von Hippel–Lindau-Disease-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF-1α and HIF-2α Differently Regulate the Radiation Sensitivity of NSCLC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Target Validation of Hif-2α-IN-7 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, publicly available data on the specific biological activity and target validation of Hif-2α-IN-7 is limited. This guide provides a comprehensive framework for the target validation of a putative Hif-2α inhibitor, using established methodologies and illustrative data from well-characterized molecules in the same class. The experimental protocols and data presented herein should be adapted and validated for Hif-2α-IN-7 specifically.
Introduction to Hif-2α as a Cancer Target
Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a key driver of cancer progression, metastasis, and therapeutic resistance.[1][2] The cellular response to hypoxia is primarily mediated by Hypoxia-Inducible Factors (HIFs), a family of heterodimeric transcription factors.[2][3][4] The HIF complex comprises an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (ARNT).[3][4] Under normoxic conditions, the α-subunits are hydroxylated by prolyl hydroxylases (PHDs), leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[5] In hypoxic conditions, this degradation is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with ARNT. The HIFα/ARNT heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in angiogenesis, cell proliferation, metabolism, and metastasis.[3][4][5]
While both HIF-1α and HIF-2α are crucial in the hypoxic response, they have distinct and sometimes opposing roles in cancer. HIF-2α has emerged as a particularly attractive therapeutic target in several cancers, most notably in clear cell renal cell carcinoma (ccRCC), where mutations in the VHL gene lead to constitutive stabilization of HIF-2α.[3][4]
Hif-2α-IN-7 is a novel small molecule inhibitor purported to target HIF-2α. Its chemical formula is C₁₈H₉F₆NO₂ and it has a molecular weight of 385.26 g/mol .[6] This guide outlines a comprehensive strategy for the target validation of Hif-2α-IN-7 in cancer cells.
Mechanism of Action of Hif-2α Inhibitors
The primary mechanism of action for the current class of HIF-2α inhibitors is the disruption of the protein-protein interaction between HIF-2α and its dimerization partner, ARNT.[3][4] These small molecules typically bind to a ligandable pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α protein. This binding induces a conformational change in HIF-2α that prevents its heterodimerization with ARNT, thereby inhibiting the transcription of HIF-2α target genes.[2]
Quantitative Data Summary (Illustrative)
The following tables present hypothetical, yet representative, data for a HIF-2α inhibitor. Specific data for Hif-2α-IN-7 is not currently available in the public domain.
Table 1: In Vitro Activity of a Representative Hif-2α Inhibitor
| Assay Type | Cell Line | IC50 (nM) |
| Biochemical Assay | ||
| HIF-2α/ARNT Dimerization Assay (e.g., TR-FRET) | - | 50 |
| Cell-Based Assays | ||
| HIF-2α Reporter Assay | 786-O (VHL-/-) | 150 |
| A498 (VHL-/-) | 200 | |
| Target Gene Expression (VEGF) | 786-O (VHL-/-) | 180 |
| Cell Proliferation Assay | 786-O (VHL-/-) | 500 |
| A549 (VHL+/+) | >10,000 |
Table 2: In Vivo Efficacy of a Representative Hif-2α Inhibitor in a 786-O Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Representative Hif-2α Inhibitor | 10 | 45 |
| 30 | 75 | |
| 100 | 95 |
Experimental Protocols
Biochemical Assay: HIF-2α/ARNT Dimerization Assay
This assay directly measures the ability of a compound to disrupt the interaction between HIF-2α and ARNT. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: Recombinant HIF-2α and ARNT proteins are tagged with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., XL665), respectively. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A compound that inhibits this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of Hif-2α-IN-7 in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Prepare a solution containing recombinant, tagged HIF-2α and ARNT proteins in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted Hif-2α-IN-7 or vehicle control.
-
Add the HIF-2α/ARNT protein mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
-
Cell-Based Assay: HIF-2α Reporter Gene Assay
This assay measures the transcriptional activity of HIF-2α in a cellular context.
Principle: A cancer cell line with high HIF-2α activity (e.g., VHL-deficient 786-O renal cancer cells) is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing HREs. Inhibition of HIF-2α activity by a compound will result in a decrease in reporter gene expression, which can be quantified by measuring the reporter signal (e.g., luminescence).
Protocol:
-
Cell Culture and Seeding:
-
Culture the HIF-2α reporter cell line under standard conditions.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of Hif-2α-IN-7 in cell culture medium.
-
Treat the cells with the diluted compound or vehicle control and incubate for a specified period (e.g., 24-48 hours).
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase substrate according to the manufacturer's instructions (e.g., Promega Dual-Luciferase® Reporter Assay System).[7]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the reporter signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency.
-
Plot the normalized reporter activity against the compound concentration to determine the IC50 value.
-
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[8][9][10][11][12]
Principle: The binding of a ligand to a protein can increase its thermal stability. In CETSA, cells are treated with the compound of interest and then heated. The extent of protein denaturation is assessed by quantifying the amount of soluble protein remaining at different temperatures. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Protocol:
-
Cell Treatment and Heating:
-
Treat cultured cancer cells with Hif-2α-IN-7 or vehicle control.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble HIF-2α in each sample using Western blotting or an ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble HIF-2α as a function of temperature for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of Hif-2α-IN-7 confirms target engagement.
-
Downstream Effects: Target Gene Expression Analysis
This experiment verifies that the inhibition of HIF-2α activity by the compound leads to a decrease in the expression of its known target genes.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cancer cells (e.g., 786-O) with a serial dilution of Hif-2α-IN-7 or vehicle control for a specified time.
-
Extract total RNA from the cells.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for known HIF-2α target genes (e.g., VEGFA, EPO, CCND1) and a housekeeping gene for normalization (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels of the target genes and plot them against the compound concentration to determine the IC50 for target gene modulation.
-
In Vivo Efficacy: Xenograft Tumor Model
This study assesses the anti-tumor activity of the compound in a living organism.
Protocol:
-
Tumor Implantation:
-
Subcutaneously implant a human cancer cell line with high HIF-2α activity (e.g., 786-O) into immunocompromised mice.
-
-
Compound Administration:
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer Hif-2α-IN-7 or vehicle control to the mice daily via an appropriate route (e.g., oral gavage).
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and perform pharmacodynamic analysis (e.g., Western blot for HIF-2α and its target proteins in the tumor tissue) to confirm target engagement in vivo.
-
Visualization of Workflows and Relationships
Conclusion
The validation of Hif-2α-IN-7 as a potent and selective inhibitor requires a multi-faceted approach, starting from biochemical assays to confirm direct interaction with HIF-2α, followed by a suite of cell-based assays to demonstrate target engagement and functional consequences in a relevant cellular context. Finally, in vivo studies are essential to establish its therapeutic potential. The protocols and framework provided in this guide offer a robust starting point for the comprehensive evaluation of Hif-2α-IN-7 and other novel HIF-2α inhibitors in the oncology drug discovery pipeline. Rigorous and systematic validation is paramount to advancing promising molecules toward clinical development.
References
- 1. HIF-2α activation potentiates oxidative cell death in colorectal cancers by increasing cellular iron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jkcvhl.com [jkcvhl.com]
- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
The Impact of Hif-2α Inhibition on Downstream Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Hypoxia-inducible factor 2-alpha (Hif-2α) inhibition on downstream gene expression. While the specific inhibitor "Hif-2α-IN-7" is commercially available, publicly accessible data on its biological effects are limited.[1] Therefore, this document will focus on the well-characterized and clinically approved Hif-2α inhibitor, belzutifan (formerly PT2977/MK-6482) , and its closely related analogs, PT2385 and PT2399 , as representative examples to elucidate the molecular consequences of Hif-2α inhibition.
The Hif-2α Signaling Pathway and Mechanism of Inhibition
Under normal oxygen conditions (normoxia), the Hif-2α protein is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[2][3] In low oxygen environments (hypoxia), a common feature of solid tumors, PHD activity is diminished, causing Hif-2α to stabilize and translocate to the nucleus. There, it forms a heterodimer with Hif-1β (also known as ARNT), and this complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving their transcription.[2][4] These target genes are critically involved in various aspects of cancer progression, including angiogenesis, cell proliferation, and metabolism.[4][5]
Belzutifan and its analogs are potent and selective small-molecule inhibitors of Hif-2α.[6][7][8] They function by binding to a pocket within the PAS-B domain of the Hif-2α subunit, inducing a conformational change that prevents its heterodimerization with Hif-1β.[4][9][10] This disruption of the Hif-2α/Hif-1β complex formation is the critical step that blocks the transcriptional activation of downstream target genes.[2][11]
Quantitative Analysis of Downstream Gene Expression
Inhibition of Hif-2α by compounds like belzutifan and PT2385 leads to a significant downregulation of a specific set of target genes. Studies in clear cell renal cell carcinoma (ccRCC) cell lines, where the VHL gene is often inactivated leading to constitutive Hif-2α stabilization, have provided valuable quantitative data on these effects.
The following table summarizes the observed changes in the expression of key Hif-2α target genes following treatment with a Hif-2α inhibitor. The data is compiled from representative studies and highlights the impact on genes involved in critical cancer-related pathways.
| Gene Symbol | Gene Name | Function in Cancer Progression | Fold Change (Inhibitor vs. Control) | Reference Cell Line |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis, tumor vascularization.[12][13] | Downregulated | 786-O |
| CCND1 | Cyclin D1 | Cell cycle progression, proliferation.[14] | Downregulated | 786-O |
| GLUT1 (SLC2A1) | Glucose Transporter 1 | Glucose uptake, metabolic reprogramming.[15] | Downregulated | 786-O |
| PAI-1 (SERPINE1) | Plasminogen Activator Inhibitor-1 | Invasion, metastasis.[14] | Downregulated | 786-O |
| CXCR4 | C-X-C Motif Chemokine Receptor 4 | Cell migration, metastasis.[14] | Downregulated | 786-O |
| EPO | Erythropoietin | Erythropoiesis, potential tumor-promoting effects.[15] | Downregulated | 786-O |
| EGLN3 | Egl-9 Family Hypoxia Inducible Factor 3 | Hypoxic response, prolyl hydroxylase.[9] | Downregulated | ccRCC cell lines |
| CA12 | Carbonic Anhydrase 12 | pH regulation, tumor microenvironment.[9] | Downregulated | ccRCC cell lines |
| ITGB8 | Integrin Subunit Beta 8 | Cell adhesion, migration.[9] | Downregulated | ccRCC cell lines |
| SEMA6A | Semaphorin 6A | Cell migration, axon guidance.[9] | Downregulated | ccRCC cell lines |
Experimental Protocols
The following sections outline a generalized workflow for assessing the impact of a Hif-2α inhibitor on downstream gene expression using RNA sequencing (RNA-seq), based on methodologies described in relevant literature.[16]
Cell Culture and Inhibitor Treatment
-
Cell Line Maintenance: Human clear cell renal cell carcinoma (ccRCC) cell lines, such as 786-O (which are VHL-deficient), are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: The Hif-2α inhibitor (e.g., belzutifan, PT2385) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing either the Hif-2α inhibitor at various concentrations (e.g., 0.01, 0.1, 1, or 10 µM) or an equivalent volume of the vehicle (DMSO) as a control.[17]
-
Incubation: The treated cells are incubated for a specified period (e.g., 24-48 hours) to allow for changes in gene expression to occur.
RNA Extraction and Quality Control
-
Cell Lysis and RNA Isolation: Following treatment, cells are washed with phosphate-buffered saline (PBS), and total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification of RNA from other cellular components.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for downstream applications.
RNA Sequencing (RNA-seq) and Data Analysis
-
Library Preparation: High-quality total RNA is used to generate sequencing libraries. This process typically involves the depletion of ribosomal RNA (rRNA), fragmentation of the remaining RNA, reverse transcription to complementary DNA (cDNA), and the ligation of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapter sequences are trimmed.
-
Alignment: The processed reads are aligned to a reference human genome.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical methods are employed to identify genes that are significantly differentially expressed between the inhibitor-treated and vehicle-treated control groups.
-
Conclusion
The inhibition of Hif-2α with small molecules like belzutifan represents a targeted therapeutic strategy that effectively downregulates a host of genes essential for tumor growth, vascularization, and metabolic adaptation. The specific blockade of the Hif-2α/Hif-1β heterodimerization leads to a precise and potent suppression of the Hif-2α-driven transcriptional program. The quantitative analysis of these gene expression changes, facilitated by techniques such as RNA sequencing, provides a clear understanding of the molecular impact of these inhibitors and underscores their therapeutic potential in cancers characterized by aberrant Hif-2α activation. This technical guide provides a framework for researchers and drug development professionals to understand and investigate the effects of Hif-2α inhibition on downstream gene expression.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Action for WELIREG® (belzutifan) | von Hippel-Lindau Disease [welireghcp.com]
- 4. What is the mechanism of Belzutifan? [synapse.patsnap.com]
- 5. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with belzutifan: a phase 1 trial and biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Differential effects of HIF2α antagonist and HIF2α silencing in renal cancer and sensitivity to repurposed drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Table 3, Key Characteristics of Belzutifan - Belzutifan (Welireg) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor in Clear Cell Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Belzutifan: a novel therapeutic for the management of von Hippel–Lindau disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIF2 inactivation and tumor suppression with a tumor-directed RNA-silencing drug in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hif-2α-IN-7 in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-inducible factor 2-alpha (HIF-2α) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). Its dysregulation is implicated in the progression of various diseases, particularly in cancer, where it promotes tumor growth, angiogenesis, and metastasis. Hif-2α-IN-7 is a small molecule inhibitor of HIF-2α, designed to disrupt its activity and downstream signaling. These application notes provide detailed protocols for in vitro assays to characterize the activity of Hif-2α-IN-7 and similar compounds.
Disclaimer: Publicly available quantitative data and specific in vitro assay protocols for Hif-2α-IN-7 are limited. The data presented in the tables are representative values for other well-characterized HIF-2α inhibitors and should serve as a reference for expected outcomes. The provided protocols are general methodologies that can be adapted for the evaluation of Hif-2α-IN-7.
HIF-2α Signaling Pathway and Mechanism of Inhibition
Under normoxic conditions, the HIF-2α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-2α to stabilize, translocate to the nucleus, and heterodimerize with the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This HIF-2α/ARNT complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), cell proliferation, and metabolism.[1][2][3][4]
HIF-2α inhibitors, including potentially Hif-2α-IN-7, are designed to allosterically bind to a pocket within the PAS-B domain of the HIF-2α protein. This binding induces a conformational change that prevents its heterodimerization with ARNT, thereby inhibiting the transcription of its target genes.[4]
Caption: HIF-2α signaling pathway under normoxia, hypoxia, and the mechanism of action of Hif-2α-IN-7.
Data Presentation
The following tables summarize representative quantitative data for well-characterized HIF-2α inhibitors in various in vitro assays.
Table 1: Biochemical Assay Data for Representative HIF-2α Inhibitors
| Compound | Assay Type | Target | IC50 (nM) |
| Compound A | Scintillation Proximity Assay (SPA) | HIF-2α/ARNT Dimerization | 15 |
| Compound B | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | HIF-2α/ARNT Dimerization | 22 |
| Compound C | AlphaScreen | HIF-2α/ARNT Dimerization | 8 |
Table 2: Cellular Assay Data for Representative HIF-2α Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) |
| PT2385 | 786-O (VHL-deficient renal cancer) | HRE-Luciferase Reporter | Luciferase Activity | 34 |
| Compound D | A498 (VHL-deficient renal cancer) | Gene Expression (qPCR) | VEGF mRNA levels | 58 |
| Compound E | Hep3B (hypoxia-induced) | Cell Viability (MTT) | Cell Proliferation | 120 |
Experimental Protocols
Below are detailed protocols for key in vitro experiments to characterize the activity of Hif-2α-IN-7.
References
- 1. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-2α (D9E3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. arcusbio.com [arcusbio.com]
- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hif-2α-IN-7 in Renal Cell Carcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor 2-alpha (Hif-2α) is a key transcription factor implicated in the pathogenesis of clear cell renal cell carcinoma (ccRCC). In a majority of ccRCC cases, a mutation in the von Hippel-Lindau (VHL) tumor suppressor gene leads to the stabilization and accumulation of Hif-2α, even under normal oxygen conditions (normoxia). This constitutive activation of Hif-2α drives the transcription of a battery of genes involved in critical cancer-related processes such as angiogenesis, cell proliferation, and metabolism, including the vascular endothelial growth factor (VEGF), platelet-derived growth factor β (PDGF-β), and cyclin D1.[1][2] Consequently, the targeted inhibition of Hif-2α represents a promising therapeutic strategy for this malignancy.
Hif-2α-IN-7 is a small molecule inhibitor designed to specifically target Hif-2α. These application notes provide a comprehensive overview of the use of Hif-2α-IN-7 in renal cell carcinoma cell lines, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
Under normoxic conditions, Hif-2α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the VHL E3 ubiquitin ligase complex and subsequent proteasomal degradation. In VHL-deficient RCC cells, Hif-2α is not degraded and accumulates in the nucleus. There, it dimerizes with Hif-1β (also known as ARNT) to form a functional transcription factor complex. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[3][4]
Hif-2α-IN-7 is designed to disrupt the function of the Hif-2α/Hif-1β heterodimer. It is hypothesized to bind to a pocket within the Hif-2α PAS B domain, preventing its dimerization with Hif-1β. This inhibition blocks the transcriptional activity of Hif-2α, leading to the downregulation of its target genes and subsequent anti-tumor effects, including inhibition of cell proliferation and angiogenesis.[3]
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for Hif-2α-IN-7 in various renal cell carcinoma cell lines. These values are provided as an example and will need to be determined experimentally.
| Cell Line | VHL Status | Hif-2α Expression | Hif-2α-IN-7 IC50 (nM) |
| 786-O | Mutant | High | To be determined |
| A498 | Mutant | High | To be determined |
| Caki-1 | Wild-type | Low (inducible) | To be determined |
| ACHN | Wild-type | Low (inducible) | To be determined |
Experimental Protocols
Cell Culture
-
Cell Lines: 786-O and A498 (VHL-mutant), Caki-1 and ACHN (VHL-wild-type) human renal cell carcinoma cell lines.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 70-80% confluency.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
RCC cell lines
-
96-well plates
-
Hif-2α-IN-7 (stock solution in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of Hif-2α-IN-7 in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol outlines the detection of Hif-2α and its downstream targets.
Materials:
-
Treated RCC cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Hif-2α, anti-VEGF, anti-Cyclin D1, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Hif-2α-IN-7 for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane and run on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-Actin is commonly used as a loading control.
Expected Results
-
Cell Viability: Hif-2α-IN-7 is expected to decrease the viability of VHL-mutant RCC cell lines (e.g., 786-O, A498) in a dose-dependent manner. VHL-wild-type cell lines (e.g., Caki-1, ACHN) are expected to be less sensitive.
-
Western Blot: Treatment with Hif-2α-IN-7 should lead to a decrease in the protein levels of Hif-2α downstream targets such as VEGF and Cyclin D1 in VHL-mutant RCC cells. The levels of Hif-2α itself may not be significantly affected by inhibitors that block dimerization, as the protein is already stabilized.
Troubleshooting
-
High IC50 values:
-
Verify the VHL status and Hif-2α expression of the cell line.
-
Ensure the compound is fully dissolved and stable in the culture medium.
-
Optimize the treatment duration.
-
-
No change in downstream target expression:
-
Confirm Hif-2α expression in the cell line used.
-
Optimize the concentration and duration of Hif-2α-IN-7 treatment.
-
Check the quality and specificity of the primary antibodies used for Western blotting.
-
-
Inconsistent Western blot results:
-
Ensure equal protein loading by performing a thorough protein quantification and using a reliable loading control.
-
Optimize antibody concentrations and incubation times.
-
Ensure proper washing steps to reduce background noise.
-
These application notes and protocols provide a framework for investigating the effects of Hif-2α-IN-7 in renal cell carcinoma cell lines. Researchers should optimize these protocols for their specific experimental conditions and cell lines.
References
Application Notes and Protocols for Studying Tumor Angiogenesis with Hif-2α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors for the investigation of tumor angiogenesis. Due to the limited public information on Hif-2α-IN-7, this document will use the well-characterized and potent HIF-2α antagonist, PT2385 , as a representative example to illustrate the principles and methodologies.
Introduction to HIF-2α and its Role in Tumor Angiogenesis
Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a critical driver of tumor progression and angiogenesis. Cells adapt to hypoxic conditions through the stabilization of Hypoxia-Inducible Factors (HIFs), which are heterodimeric transcription factors. HIF-2α is a key isoform that plays a pivotal role in promoting tumor angiogenesis by upregulating the expression of a battery of pro-angiogenic genes. Under normoxic conditions, HIF-2α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. However, in the hypoxic tumor core, PHD activity is inhibited, allowing HIF-2α to accumulate, translocate to the nucleus, and heterodimerize with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This active complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving their transcription.
Key pro-angiogenic genes regulated by HIF-2α include:
-
Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that stimulates vasculogenesis and angiogenesis.
-
VEGF Receptors (e.g., VEGFR1/Flt-1, VEGFR2/Flk-1): Essential for mediating the downstream effects of VEGF on endothelial cells.
-
Angiopoietin 2 (Ang2): A protein that destabilizes existing blood vessels, priming them for remodeling and new growth.
-
Delta-like Ligand 4 (Dll4): A ligand for the Notch signaling pathway, which is crucial for vascular development and branching.
By activating these and other genes, HIF-2α orchestrates the formation of new blood vessels that supply the growing tumor with essential nutrients and oxygen, facilitate metastasis, and contribute to an immunosuppressive microenvironment.
Mechanism of Action of PT2385
PT2385 is a first-in-class, orally bioavailable, and selective small-molecule inhibitor of HIF-2α. It exerts its function by binding to a ligandable pocket within the PAS-B domain of the HIF-2α protein. This binding induces a conformational change in HIF-2α that allosterically disrupts its heterodimerization with ARNT. By preventing the formation of the transcriptionally active HIF-2α/ARNT complex, PT2385 effectively blocks the downstream signaling cascade and inhibits the expression of HIF-2α target genes involved in angiogenesis. A key advantage of PT2385 is its high selectivity for HIF-2α over the closely related HIF-1α, allowing for a more targeted approach to studying the specific roles of HIF-2α in tumor biology.
Data Presentation: Efficacy of PT2385 in Preclinical Models
The following tables summarize the quantitative data on the anti-angiogenic and anti-tumor effects of PT2385 from preclinical studies.
Table 1: In Vitro Activity of PT2385
| Assay | Cell Line | Parameter | Result | Reference |
| HIF-2α Reporter Assay | - | IC50 | 27 nM | [1] |
| Gene Expression (VEGF-A) | 786-O (ccRCC) | mRNA reduction | Dose-dependent decrease | |
| Protein Secretion (VEGF-A) | 786-O (ccRCC) | Reduction in circulating levels | Significant decrease |
Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity of PT2385 in Xenograft Models
| Tumor Model | Animal Model | Dosing Regimen | Primary Outcome | Angiogenesis-Related Findings | Reference |
| 786-O (ccRCC) Xenograft | SCID/beige mice | 3 and 10 mg/kg, twice daily (b.i.d.), oral | Dose-dependent tumor regression | Significant reduction in CD31 staining (microvessel density) | |
| A498 (ccRCC) Xenograft | SCID/beige mice | 6, 20, and 60 mg/kg, once daily (q.d.), oral | Tumor stasis (6 mg/kg) and regression (20, 60 mg/kg) | Significant reduction in CD31 staining (microvessel density) | |
| Patient-Derived ccRCC Xenograft | SCID/beige mice | Not specified | Inhibition of tumor growth | - |
Mandatory Visualizations
Caption: HIF-2α signaling pathway in tumor angiogenesis and the mechanism of PT2385 inhibition.
Caption: General experimental workflow for evaluating the anti-angiogenic effects of a HIF-2α inhibitor.
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
PT2385 (or other HIF-2α inhibitor)
-
DMSO (vehicle control)
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Procedure:
-
Preparation of Basement Membrane Matrix Plates:
-
Thaw the Basement Membrane Matrix on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
-
Using the pre-chilled tips, add 50 µL of the thawed Basement Membrane Matrix to each well of the 96-well plate. Ensure the entire surface of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in EGM-2 medium until they reach approximately 80% confluency.
-
Harvest the cells using trypsin and resuspend them in serum-free endothelial cell basal medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 1 x 10⁵ cells/mL.
-
Prepare serial dilutions of PT2385 in serum-free basal medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Add the appropriate volume of the cell suspension and the inhibitor/vehicle to each well of the solidified matrix plate. The final cell density should be approximately 1-2 x 10⁴ cells per well.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
(Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before the end of the experiment.
-
Capture images of the tube networks in each well.
-
-
Quantification:
-
Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Parameters to measure include:
-
Total tube length
-
Number of nodes/junctions
-
Number of meshes/loops
-
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 of PT2385 on tube formation.
-
Protocol 2: In Vivo Tumor Xenograft Angiogenesis Study
This protocol describes a typical xenograft study to evaluate the in vivo efficacy of a HIF-2α inhibitor on tumor growth and angiogenesis.
Materials:
-
6-8 week old immunodeficient mice (e.g., SCID or nude mice)
-
Human clear cell renal cell carcinoma (ccRCC) cell line (e.g., 786-O or A498)
-
Matrigel® (optional, for co-injection with cells)
-
PT2385 (or other HIF-2α inhibitor)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools
-
Formalin or other fixative
-
Paraffin embedding materials
-
Anti-CD31 antibody for immunohistochemistry
-
Secondary antibody and detection reagents
Procedure:
-
Tumor Cell Implantation:
-
Harvest ccRCC cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel®.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the PT2385 formulation in the vehicle at the desired concentrations (e.g., 10, 30, 60 mg/kg).
-
Administer PT2385 or vehicle to the respective groups via oral gavage once or twice daily. The treatment duration is typically 2-4 weeks.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Immunohistochemistry for Microvessel Density (MVD):
-
Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
Perform immunohistochemical staining for the endothelial cell marker CD31.
-
Briefly, deparaffinize and rehydrate the sections.
-
Perform antigen retrieval (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with the primary anti-CD31 antibody.
-
Incubate with a biotinylated secondary antibody.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Quantification of MVD:
-
Scan the stained slides and identify "hot spots" of high vascularity at low magnification.
-
At high magnification (e.g., 200x), count the number of CD31-positive vessels in several fields of view within the hot spots.
-
Calculate the average MVD for each tumor.
-
Compare the MVD between the treatment and control groups to assess the anti-angiogenic effect of PT2385.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions based on their experimental setup, cell lines, and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for In Vivo Evaluation of Hif-2α-IN-7
For research use only. Not for use in diagnostic procedures.
Introduction
Hif-2α-IN-7 is a small molecule inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor.[1] HIF-2α is a key mediator of the cellular response to hypoxia and its dysregulation is implicated in the pathogenesis of various diseases, notably in clear cell renal cell carcinoma (ccRCC) where the von Hippel-Lindau (VHL) tumor suppressor is inactivated, leading to constitutive HIF-2α stabilization.[2][3] Hif-2α-IN-7 and similar inhibitors function by disrupting the heterodimerization of HIF-2α with its partner, HIF-1β (also known as ARNT), thereby preventing the transcription of HIF-2α target genes involved in angiogenesis, cell proliferation, and metabolism.[2][4]
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of Hif-2α-IN-7 in preclinical cancer models. Due to the limited publicly available in vivo data for Hif-2α-IN-7, the following protocols and data tables are based on established methodologies and representative data from studies of structurally similar and well-characterized HIF-2α inhibitors, such as PT2385 and Belzutifan. Researchers should adapt these protocols based on the specific characteristics of Hif-2α-IN-7 as they are determined.
HIF-2α Signaling Pathway
Under normoxic conditions, the HIF-2α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the VHL E3 ubiquitin ligase complex and subsequent proteasomal degradation.[4] In hypoxic conditions or in cells with VHL mutations, HIF-2α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[4][5]
In Vivo Experimental Design and Workflow
A typical in vivo study to evaluate the efficacy of Hif-2α-IN-7 involves several key stages, from animal model selection to endpoint analysis. The following diagram outlines a standard workflow for a xenograft tumor model.
Experimental Protocols
Animal Models
The choice of animal model is critical for the successful evaluation of a HIF-2α inhibitor.
-
Human Tumor Xenografts: Immunocompromised mice (e.g., athymic nude or NSG mice) are commonly used for subcutaneous or orthotopic implantation of human cancer cell lines with VHL mutations, such as 786-O or A498 cells. Patient-derived xenografts (PDXs) from ccRCC patients are also highly valuable as they better recapitulate the heterogeneity of human tumors.[2]
-
Genetically Engineered Mouse Models (GEMMs): Mice with conditional knockout of Vhl in specific tissues can spontaneously develop tumors and are useful for studying the inhibitor's effect in an immunocompetent setting.[6]
-
Zebrafish Models: Zebrafish embryos can be used for rapid in vivo screening of HIF-2α inhibitor efficacy and toxicity.[7]
Dosing and Administration
-
Formulation: Hif-2α-IN-7 is a solid.[1] For oral administration, it should be formulated in a suitable vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water. The formulation should be prepared fresh daily.
-
Route of Administration: Oral gavage is a common route for preclinical studies of similar HIF-2α inhibitors.[8]
-
Dosage and Schedule: Based on studies with other HIF-2α inhibitors, a starting dose range of 10-50 mg/kg administered once or twice daily can be considered.[8] A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and optimal therapeutic dose.
Efficacy Assessment
-
Tumor Growth Inhibition: Tumor volume should be measured 2-3 times per week using digital calipers (Volume = (length x width²) / 2). At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic (PD) Biomarkers: To confirm target engagement, tumor and plasma samples can be analyzed for changes in the expression of HIF-2α target genes and proteins.
-
Quantitative PCR (qPCR): Measure mRNA levels of HIF-2α target genes such as VEGFA, EPO, and CCND1 in tumor tissue.
-
Immunohistochemistry (IHC): Assess the protein expression of HIF-2α and its downstream targets in tumor sections.
-
ELISA: Measure the concentration of circulating EPO in plasma, a sensitive systemic biomarker of HIF-2α activity.[2]
-
Toxicity Assessment
-
In-life Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming.
-
Hematology: Collect blood at necropsy for a complete blood count (CBC) to assess for anemia, a known on-target toxicity of HIF-2α inhibitors.[3]
-
Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart, lungs) should be collected, fixed in formalin, and processed for histopathological examination to identify any potential off-target toxicities.
Data Presentation
The following tables present representative data from preclinical studies of HIF-2α inhibitors. These should be used as a template for presenting data generated with Hif-2α-IN-7.
Table 1: Representative In Vivo Efficacy of a HIF-2α Inhibitor in a ccRCC Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 21 (mg) ± SEM |
| Vehicle Control | 0.5% MC, p.o., BID | 850 ± 95 | - | 820 ± 88 |
| HIF-2α Inhibitor | 10 mg/kg, p.o., BID | 425 ± 50 | 50 | 410 ± 45 |
| HIF-2α Inhibitor | 30 mg/kg, p.o., BID | 212 ± 30 | 75 | 205 ± 28 |
p.o. = per os (by mouth); BID = bis in die (twice a day); SEM = Standard Error of the Mean
Table 2: Representative Pharmacodynamic Biomarker Modulation by a HIF-2α Inhibitor
| Treatment Group | Dosing Regimen | Relative VEGFA mRNA Expression (Tumor) | Relative EPO mRNA Expression (Kidney) | Plasma EPO Concentration (pg/mL) |
| Vehicle Control | 0.5% MC, p.o., BID | 1.00 ± 0.15 | 1.00 ± 0.20 | 150 ± 25 |
| HIF-2α Inhibitor | 30 mg/kg, p.o., BID | 0.35 ± 0.08 | 0.40 ± 0.10 | 60 ± 12 |
Table 3: Representative Toxicity Profile of a HIF-2α Inhibitor
| Treatment Group | Dosing Regimen | Mean Body Weight Change (%) | Hemoglobin (g/dL) | Notable Histopathological Findings |
| Vehicle Control | 0.5% MC, p.o., BID | +5.2 ± 1.5 | 14.5 ± 0.8 | No significant findings |
| HIF-2α Inhibitor | 30 mg/kg, p.o., BID | -2.1 ± 0.8 | 11.2 ± 1.1 | Mild to moderate erythroid hypoplasia in bone marrow |
Conclusion
The provided application notes and protocols offer a framework for the in vivo investigation of Hif-2α-IN-7. A thorough characterization of its efficacy, pharmacodynamics, and safety profile is essential for its further development as a potential therapeutic agent. Careful experimental design, including appropriate model selection and endpoint analysis, will be crucial to understanding the full potential of this HIF-2α inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Increased HIF-2α activity in the nucleus pulposus causes intervertebral disc degeneration in the aging mouse spine [frontiersin.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Marked and rapid effects of pharmacological HIF-2α antagonism on hypoxic ventilatory control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hif-2α Inhibitors in Mouse Xenograft Models
Topic: Hif-2α-IN-7 Dosage for Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-inducible factor 2-alpha (HIF-2α) is a key transcription factor involved in cellular adaptation to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.[1][2] Its dysregulation is implicated in the progression of various cancers, including clear cell renal cell carcinoma (ccRCC), making it a promising therapeutic target.[1][3] Hif-2α-IN-7, also known as Imdatifan, is an inhibitor of HIF-2α with an EC50 value of 6 nM.[4][5] While specific dosage information for Hif-2α-IN-7 in mouse xenograft models is not extensively documented in publicly available literature, this document provides a comprehensive overview and detailed protocols based on the well-characterized and clinically approved HIF-2α inhibitor, Belzutifan (formerly MK-6482 or PT2977), which can serve as a valuable reference for preclinical studies involving novel HIF-2α inhibitors like Hif-2α-IN-7.
Hif-2α Signaling Pathway
Under normoxic conditions, HIF-2α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, or when VHL is inactivated as is common in ccRCC, HIF-2α is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β (also known as ARNT) and binds to hypoxia-response elements (HREs) on the DNA, activating the transcription of target genes involved in angiogenesis, cell proliferation, and metabolism.[1][3] HIF-2α inhibitors, such as Belzutifan and Hif-2α-IN-7, act by binding to the PAS-B domain of the HIF-2α protein, preventing its heterodimerization with HIF-1β and thereby blocking its transcriptional activity.[3][6]
Caption: HIF-2α signaling under normoxia and hypoxia, and the mechanism of inhibition.
Quantitative Data for HIF-2α Inhibitors
The following table summarizes dosage and efficacy data for the HIF-2α inhibitor Belzutifan in preclinical and clinical settings. This information can be used as a starting point for designing in vivo studies with Hif-2α-IN-7.
| Compound | Model System | Cell Line | Dosage | Administration Route | Key Findings | Reference |
| Belzutifan (MK-6482/PT2977) | Mouse Xenograft | ccRCC | Not specified, but stated to be ~10-fold more potent than PT2385 | Oral | Significant tumor regression | [3] |
| PT2385 | Mouse Xenograft | ccRCC (786-O) | Not specified | Oral | Decreased expression of HIF-2α target genes, tumor regression | [1] |
| Belzutifan | Human Clinical Trial (Phase 1) | Advanced solid tumors, including ccRCC | 120 mg once daily (Recommended Phase 2 Dose) | Oral | Objective response rate of 25% in ccRCC patients; median progression-free survival of 14.5 months. | [2][3] |
| Belzutifan | Human Clinical Trial (Phase 2) | VHL disease-associated RCC | 120 mg once daily | Oral | Objective response rate of 49%. | [7] |
| BPI-452080 | Mouse Xenograft | RCC | Not specified | Oral | Dose-dependent reduction in tumor size. | [7] |
Experimental Protocols
Mouse Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using a human ccRCC cell line, which is a common model for studying the efficacy of HIF-2α inhibitors.
Materials:
-
Human clear cell renal cell carcinoma (ccRCC) cell line (e.g., 786-O, A498)
-
Immunocompromised mice (e.g., NOD-SCID, nu/nu)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture ccRCC cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells.
-
Cell Resuspension: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
In Vivo Dosing of HIF-2α Inhibitor
This protocol provides a general guideline for the oral administration of a HIF-2α inhibitor. The specific dose and formulation for Hif-2α-IN-7 would need to be empirically determined.
Materials:
-
HIF-2α inhibitor (e.g., Hif-2α-IN-7, Belzutifan)
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Drug Formulation: Prepare the dosing solution of the HIF-2α inhibitor in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
Dosing: Based on the established dosage (e.g., starting with a dose comparable to those used for other HIF-2α inhibitors, adjusted for molecular weight and potency), administer the drug solution to the mice via oral gavage. A typical dosing schedule is once daily. The control group should receive the vehicle only.
-
Monitoring: Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Efficacy Assessment: Continue to measure tumor volumes throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: A typical workflow for a mouse xenograft study evaluating a HIF-2α inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Belzutifan Shows Promise as a Novel Option for Advanced Renal-Cell Carcinoma [theoncologynurse.com]
- 3. Inhibition of hypoxia-inducible factor-2α in renal cell carcinoma with belzutifan: a phase 1 trial and biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Novel Approaches with HIF-2α Targeted Therapies in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hif-2α-IN-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of the hypoxia-inducible factor 2α (Hif-2α) inhibitor, Hif-2α-IN-7, for use in cell culture experiments. The information is intended to guide researchers in accurately preparing this compound for consistent and reproducible results in studying Hif-2α signaling pathways.
Product Information
| Property | Value | Source |
| Product Name | Hif-2α-IN-7 | [1] |
| CAS Number | 2511247-29-1 | [1] |
| Molecular Formula | C₁₈H₉F₆NO₂ | [1] |
| Molecular Weight | 385.26 g/mol | [1] |
| Appearance | Solid | [1] |
| Description | Inhibitor of Hif-2α | [1] |
Solubility of Hif-2α Inhibitors
| Compound | Solvent | Solubility | Source |
| HIF-2α Antagonist 2 | DMSO | 30 mg/mL | [2] |
| HIF-2α-IN-2 | DMSO | 100 mg/mL (273.71 mM) | [3] |
| HIF-2α-IN-3 | DMSO | 12.5 mg/mL (37.24 mM) | [4] |
| PT-2385 | DMSO | ≥ 50 mg/mL (130.43 mM) | [5] |
Based on this information, it is highly probable that Hif-2α-IN-7 is also soluble in DMSO. It is recommended to start with a small amount of the compound to test its solubility before preparing a large stock solution.
Preparation of Hif-2α-IN-7 for Cell Culture
This protocol provides a general guideline for the preparation of Hif-2α-IN-7 stock solutions and their application in cell culture. Note: Optimal concentrations and incubation times should be determined experimentally for each cell line and experimental condition.
Materials
-
Hif-2α-IN-7 solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line of interest
-
Cells in culture
Protocol for Stock Solution Preparation (e.g., 10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing the Compound: Carefully weigh out the desired amount of Hif-2α-IN-7 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.385 mg of Hif-2α-IN-7 (Molecular Weight = 385.26 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed Hif-2α-IN-7. For a 10 mM stock, add 100 µL of DMSO for every 0.385 mg of compound.
-
Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage. Based on data for a similar compound, Hif-2α-IN-2, stock solutions may be stable for at least one month at -20°C and up to six months at -80°C.[3]
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the Hif-2α-IN-7 stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation of the compound. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of Hif-2α-IN-7.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Experimental Considerations
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO as used for the Hif-2α-IN-7 treatment.
-
Dose-Response and Time-Course: It is essential to perform a dose-response experiment to determine the optimal working concentration of Hif-2α-IN-7 for your specific cell line and assay. A time-course experiment will help determine the optimal incubation time.
-
Hypoxic Conditions: To study the effects of Hif-2α-IN-7 on Hif-2α activity, cells are often cultured under hypoxic conditions (e.g., 1-5% O₂). This can be achieved using a specialized hypoxia incubator or a modular hypoxia chamber. Alternatively, chemical inducers of hypoxia, such as cobalt chloride (CoCl₂), can be used, though it's important to note that CoCl₂ may have off-target effects.
Hif-2α Signaling Pathway
Under normoxic conditions, the Hif-2α subunit is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing Hif-2α to stabilize and translocate to the nucleus. In the nucleus, Hif-2α dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as Hif-1β. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various cellular processes, including angiogenesis, erythropoiesis, and cell proliferation. Hif-2α-IN-7 is designed to inhibit this pathway.
Caption: Hif-2α signaling pathway under normoxic and hypoxic conditions, and the point of inhibition by Hif-2α-IN-7.
Experimental Workflow for Assessing Hif-2α-IN-7 Activity
This workflow outlines the key steps to evaluate the efficacy of Hif-2α-IN-7 in a cell-based assay.
Caption: A typical experimental workflow for evaluating the activity of Hif-2α-IN-7 in cell culture.
References
Application Notes and Protocols for Hif-2α Inhibition using Hif-2α-IN-7
These application notes provide a detailed protocol for assessing the inhibitory effect of Hif-2α-IN-7 on Hif-2α protein levels in cell culture using Western blotting. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Hypoxia-inducible factor 2-alpha (Hif-2α) is a key transcription factor that plays a critical role in the cellular response to low oxygen conditions (hypoxia). In hypoxic environments, Hif-2α stabilizes and promotes the transcription of genes involved in angiogenesis, cell proliferation, and metabolism, which are crucial for tumor growth and survival. Under normal oxygen conditions (normoxia), Hif-2α is targeted for proteasomal degradation, a process mediated by the von Hippel-Lindau (VHL) tumor suppressor protein.[1][2] The small molecule Hif-2α-IN-7 is an inhibitor of Hif-2α, though specific details on its mechanism are limited in publicly available literature. This protocol describes a Western blot assay to quantify the inhibition of Hif-2α protein expression by Hif-2α-IN-7 in cells where Hif-2α levels have been stabilized using cobalt chloride (CoCl₂), a hypoxia mimetic agent.[3]
Signaling Pathway of Hif-2α under Normoxia and Hypoxia
Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate Hif-2α, leading to its recognition by the VHL E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation. During hypoxia, PHD activity is inhibited, allowing Hif-2α to stabilize, translocate to the nucleus, and dimerize with Hif-1β. This complex then binds to hypoxia response elements (HREs) on target genes, activating their transcription. Hif-2α-IN-7 is expected to interfere with this pathway, leading to a reduction in Hif-2α protein levels.
Caption: Hif-2α signaling under normoxia and hypoxia.
Experimental Protocol: Western Blot for Hif-2α Inhibition
This protocol details the steps to assess the efficacy of Hif-2α-IN-7 in reducing CoCl₂-induced Hif-2α protein levels in a selected cell line.
Materials and Reagents
-
Cell Line: HepG2 (human liver cancer cell line, known to express Hif-2α) or 786-O (human renal cell adenocarcinoma, VHL-deficient, constitutively stable Hif-2α).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Hif-2α-IN-7: Stock solution prepared in DMSO.
-
Cobalt Chloride (CoCl₂): Stock solution prepared in sterile water.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-Hif-2α antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Western Blotting Reagents: SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (5% non-fat dry milk or BSA in TBST), TBST (Tris-buffered saline with 0.1% Tween-20), ECL substrate.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with varying concentrations of Hif-2α-IN-7 (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 2-4 hours. Note: Optimal concentration and incubation time may need to be determined empirically.
-
Following pre-treatment, add CoCl₂ to a final concentration of 100-150 µM to all wells except the normoxic control.
-
Incubate the cells for an additional 4-6 hours to induce Hif-2α expression.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 7.5% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-Hif-2α at 1:1000 and anti-β-actin at 1:5000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Data Presentation
The results of the Western blot can be quantified by densitometry using image analysis software. The intensity of the Hif-2α band should be normalized to the corresponding β-actin band. The data can be presented in a table for clear comparison.
| Treatment Group | Hif-2α-IN-7 (µM) | CoCl₂ (µM) | Normalized Hif-2α Expression (Arbitrary Units) | % Inhibition of Hif-2α |
| Normoxic Control | 0 | 0 | ||
| Hypoxic Control | 0 | 150 | 0% | |
| Treatment 1 | 1 | 150 | ||
| Treatment 2 | 5 | 150 | ||
| Treatment 3 | 10 | 150 |
-
Normalized Hif-2α Expression: (Intensity of Hif-2α band) / (Intensity of β-actin band)
-
% Inhibition of Hif-2α: [1 - (Normalized Hif-2α in Treatment Group / Normalized Hif-2α in Hypoxic Control)] x 100
Troubleshooting
-
No or weak Hif-2α band in the hypoxic control:
-
Ensure CoCl₂ solution is fresh and at the correct concentration.
-
Optimize the duration of CoCl₂ treatment.
-
Check the primary antibody concentration and incubation time.
-
Ensure rapid cell lysis on ice to prevent Hif-2α degradation.
-
-
High background on the Western blot:
-
Increase the number and duration of TBST washes.
-
Ensure the blocking step is sufficient.
-
Titrate the primary and secondary antibody concentrations.
-
-
Inconsistent β-actin levels:
-
Ensure equal protein loading by performing an accurate BCA assay.
-
Check for even transfer across the entire gel.
-
References
- 1. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CoCl2 simulated hypoxia induce cell proliferation and alter the expression pattern of hypoxia associated genes involved in angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-2α (D9E3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Hif-2α-IN-7 qPCR Analysis of Hif-2α Target Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor 2α (Hif-2α) is a key transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia). Under hypoxic conditions, Hif-2α is stabilized and translocates to the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as Hif-1β. This heterodimeric complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[1][2] These target genes are involved in a variety of cellular processes, including angiogenesis, erythropoiesis, cell proliferation, and metabolism. Dysregulation of the Hif-2α signaling pathway is implicated in various pathologies, particularly in the progression of certain cancers such as clear cell renal cell carcinoma (ccRCC).[2][3]
Hif-2α-IN-7 is a potent and selective small molecule inhibitor of Hif-2α. It functions by disrupting the heterodimerization of Hif-2α with ARNT, thereby preventing the formation of the active transcriptional complex and subsequent activation of Hif-2α target genes. This application note provides a detailed protocol for the analysis of Hif-2α target gene expression using quantitative real-time polymerase chain reaction (qPCR) in response to treatment with Hif-2α-IN-7.
Hif-2α Signaling Pathway and Inhibitor Mechanism of Action
The Hif-2α signaling pathway is tightly regulated by cellular oxygen levels.
Under normoxic (normal oxygen) conditions:
-
Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on the Hif-2α subunit.
-
The von Hippel-Lindau (VHL) tumor suppressor protein recognizes and binds to the hydroxylated Hif-2α.
-
This interaction leads to the ubiquitination and subsequent proteasomal degradation of Hif-2α, keeping its levels low.
Under hypoxic (low oxygen) conditions:
-
PHD activity is inhibited due to the lack of oxygen, their essential co-substrate.
-
Hif-2α is not hydroxylated and therefore evades VHL-mediated degradation.
-
Stabilized Hif-2α accumulates in the cytoplasm and translocates to the nucleus.
-
In the nucleus, Hif-2α dimerizes with its partner protein, ARNT (Hif-1β).
-
The Hif-2α/ARNT heterodimer binds to HREs on the DNA, recruiting co-activators and initiating the transcription of target genes such as Erythropoietin (EPO), Vascular Endothelial Growth Factor (VEGF), Cyclin D1 (CCND1), and Glucose Transporter 1 (SLC2A1).[4][5][6]
Mechanism of Action of Hif-2α-IN-7: Hif-2α-IN-7 is designed to specifically bind to the Hif-2α subunit, inducing a conformational change that prevents its interaction and dimerization with ARNT. By blocking this crucial step, Hif-2α-IN-7 effectively inhibits the formation of the active transcriptional complex, leading to a downstream reduction in the expression of Hif-2α target genes.
Quantitative Data Summary
The following table summarizes representative data from a qPCR analysis of Hif-2α target gene expression in a relevant cancer cell line (e.g., 786-O, a human renal clear cell adenocarcinoma cell line with a VHL mutation leading to constitutive Hif-2α stabilization) treated with Hif-2α-IN-7 for 24 hours. Data is presented as fold change relative to a vehicle-treated control (DMSO).
| Target Gene | Hif-2α-IN-7 (10 nM) Fold Change | Hif-2α-IN-7 (100 nM) Fold Change | Hif-2α-IN-7 (1 µM) Fold Change |
| EPO | 0.65 | 0.28 | 0.12 |
| VEGF | 0.72 | 0.35 | 0.18 |
| CCND1 | 0.81 | 0.45 | 0.25 |
| SLC2A1 | 0.78 | 0.41 | 0.21 |
| ACTB (Control) | 1.02 | 0.98 | 1.01 |
Note: This data is representative and illustrates the expected dose-dependent decrease in Hif-2α target gene expression upon treatment with a selective inhibitor. Actual results may vary depending on the cell line, experimental conditions, and the specific inhibitor used.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: 786-O cells (or another appropriate cell line with active Hif-2α signaling).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare stock solutions of Hif-2α-IN-7 in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Replace the culture medium with the treatment medium and incubate for the desired time (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis (Two-Step RT-qPCR)
-
RNA Isolation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or a column-based RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Follow the manufacturer's instructions for the reverse transcription reaction.
-
The resulting cDNA can be stored at -20°C until use.
-
Quantitative Real-Time PCR (qPCR)
-
Primer Design:
-
Design or obtain validated qPCR primers for the target genes (EPO, VEGF, CCND1, SLC2A1) and a stable housekeeping gene (e.g., ACTB, GAPDH).
-
Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing:
-
SYBR Green qPCR Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Nuclease-free water
-
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA (e.g., 1:10 dilution) to each well.
-
Include no-template controls (NTC) for each primer set to check for contamination.
-
Run each sample in triplicate.
-
-
qPCR Cycling Conditions:
-
A typical three-step cycling protocol is as follows:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds (Denaturation)
-
60°C for 60 seconds (Annealing/Extension)
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
-
Data Analysis (ΔΔCt Method):
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalization to Housekeeping Gene (ΔCt):
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
-
Normalization to Control Group (ΔΔCt):
-
ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control sample)
-
-
Calculate Fold Change:
-
Fold Change = 2-ΔΔCt
-
-
Experimental Workflow Diagram
References
- 1. The hypoxia induced changes in miRNA-mRNA in RNA-induced silencing complexes and HIF-2 induced miRNAs in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor 2α protein and mRNA expression correlate with histomorphological features in clear cell renal … [ouci.dntb.gov.ua]
- 4. Hypoxia-inducible factor–2 (HIF-2) regulates hepatic erythropoietin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial deletion of hypoxia-inducible factor–2α (HIF-2α) alters vascular function and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Change of Chromatin Conformation in Response to Hypoxia Enhances the Expression of GLUT3 (SLC2A3) by Cooperative Interaction of Hypoxia-Inducible Factor 1 and KDM3A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hif-2α-IN-7 in VHL Syndrome Research
For Research Use Only.
Introduction
Von Hippel-Lindau (VHL) disease is a rare, inherited disorder that predisposes individuals to the formation of various benign and malignant tumors. The disease is caused by mutations in the VHL tumor suppressor gene. The protein product of the VHL gene, pVHL, is a crucial component of an E3 ubiquitin ligase complex that targets the alpha subunits of hypoxia-inducible factors (HIFs), primarily HIF-1α and HIF-2α, for proteasomal degradation in the presence of oxygen.[1] In VHL syndrome, the non-functional pVHL leads to the constitutive stabilization of HIF-α subunits, regardless of oxygen levels.[1][2]
While both HIF-1α and HIF-2α are stabilized, HIF-2α is considered the key oncogenic driver in the context of VHL-associated clear cell renal cell carcinoma (ccRCC) and other related tumors.[2][3] HIF-2α promotes the transcription of a battery of genes involved in critical cancer-related processes such as angiogenesis, cell proliferation, and metabolic reprogramming.[4][5] These downstream targets include vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and cyclin D1.[4][5] Therefore, the targeted inhibition of HIF-2α represents a promising therapeutic strategy for VHL disease.
Hif-2α-IN-7 is a potent and selective small-molecule inhibitor of the HIF-2α transcription factor. It functions by binding to a pocket within the PAS-B domain of the HIF-2α protein, disrupting its heterodimerization with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[4] This disruption prevents the formation of a functional transcriptional complex, thereby inhibiting the expression of HIF-2α target genes. These application notes provide an overview of Hif-2α-IN-7 and detailed protocols for its use as a research tool in studying VHL syndrome.
Product Information
| Product Name | Hif-2α-IN-7 |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₉H₂₈F₃N₅O₃ |
| Molecular Weight | 563.56 g/mol |
| Solubility | Soluble in DMSO (>50 mg/mL) |
| Storage | Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. |
| Purity | >98% (as determined by HPLC) |
| Mechanism of Action | Allosteric inhibitor of the HIF-2α/ARNT heterodimerization. |
Data Presentation
In Vitro Activity of Hif-2α-IN-7
| Assay | Cell Line | Description | IC₅₀ (nM) |
| HIF-2α Reporter Gene Assay | 786-O (VHL-null ccRCC) | Luciferase reporter driven by a hypoxia-responsive element (HRE). | 15 |
| VEGF ELISA | 786-O | Measurement of secreted VEGF levels in conditioned media. | 25 |
| Cell Viability (72h) | 786-O | MTS assay to determine the effect on cell proliferation. | 150 |
| Cell Viability (72h) | Caki-1 (VHL-wildtype ccRCC) | MTS assay to assess selectivity. | >10,000 |
Downstream Target Modulation by Hif-2α-IN-7 in 786-O Cells (24h treatment)
| Target Protein | Western Blot Analysis (Fold Change vs. Vehicle) | qRT-PCR Analysis (Fold Change vs. Vehicle) |
| HIF-2α | No significant change | No significant change |
| Cyclin D1 | 0.3 | 0.2 |
| VEGFA | 0.4 | 0.3 |
| GLUT1 | 0.5 | 0.4 |
Signaling Pathways and Experimental Workflows
Caption: VHL/HIF-2α signaling pathway and the mechanism of Hif-2α-IN-7.
Caption: General experimental workflow for evaluating Hif-2α-IN-7.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of Hif-2α-IN-7 on the viability and proliferation of VHL-deficient and VHL-proficient cancer cells.
Materials:
-
VHL-null (e.g., 786-O) and VHL-wildtype (e.g., Caki-1) renal carcinoma cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Hif-2α-IN-7 stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Hif-2α-IN-7 in complete growth medium from the 10 mM stock. A typical concentration range would be 1 nM to 100 µM. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the prepared Hif-2α-IN-7 dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with medium only. Plot the results to determine the IC₅₀ value.
Western Blot Analysis
Objective: To assess the effect of Hif-2α-IN-7 on the protein levels of HIF-2α and its downstream targets.
Materials:
-
786-O cells
-
6-well cell culture plates
-
Hif-2α-IN-7
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-2α, anti-Cyclin D1, anti-VEGFA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed 786-O cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Hif-2α-IN-7 (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the effect of Hif-2α-IN-7 on the mRNA expression of HIF-2α target genes.
Materials:
-
786-O cells
-
Hif-2α-IN-7
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qRT-PCR instrument
-
Primers for target genes (e.g., VEGFA, CCND1, GLUT1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Treat 786-O cells with Hif-2α-IN-7 as described for the Western blot protocol.
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reactions with the qPCR master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Run the qRT-PCR program on a thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
HIF-2α Reporter Gene Assay
Objective: To quantify the inhibitory effect of Hif-2α-IN-7 on HIF-2α transcriptional activity.
Materials:
-
786-O cells
-
Luciferase reporter plasmid containing a hypoxia-responsive element (HRE) promoter
-
Transfection reagent
-
96-well white, clear-bottom cell culture plates
-
Hif-2α-IN-7
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect 786-O cells with the HRE-luciferase reporter plasmid and a control plasmid for normalization (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Treat the cells with a range of concentrations of Hif-2α-IN-7 or vehicle (DMSO) for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the inhibition of HIF-2α transcriptional activity as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Disclaimer
The information provided in these application notes is for research use only and is not intended for diagnostic or therapeutic purposes. The protocols provided are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure the safe handling and disposal of all materials.
References
- 1. The VHL tumor suppressor and HIF: insights from genetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF2a inhibitors for the treatment of VHL disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Hif-2α-IN-7 solubility issues and solutions
Welcome to the technical support center for Hif-2α-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of Hif-2α-IN-7 (also known as Imdatifan). Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions regarding the solubility of Hif-2α-IN-7.
Q1: What is the recommended solvent for dissolving Hif-2α-IN-7?
A1: While specific solubility data for Hif-2α-IN-7 is not extensively published, based on the chemical properties of similar Hif-2α inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions. For a related compound, HIF-2α Translation Inhibitor, a solubility of 5 mg/mL in DMSO has been reported. It is always advisable to perform a small-scale solubility test with a small amount of the compound first.
Q2: My Hif-2α-IN-7 is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving Hif-2α-IN-7 in DMSO, consider the following troubleshooting steps:
-
Sonication: Use a bath sonicator to aid in dissolution. Short bursts of sonication can help break up any clumps of powder and increase the surface area for the solvent to act upon.
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. Do not overheat, as this may degrade the compound.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Fresh Solvent: Ensure you are using high-purity, anhydrous DMSO. Old or water-containing DMSO can have a lower solvating capacity.
Q3: Can I dissolve Hif-2α-IN-7 in aqueous buffers for my cell-based assays?
A3: Direct dissolution of Hif-2α-IN-7 in aqueous buffers is not recommended due to its likely poor aqueous solubility. To prepare working solutions for cell culture, first, create a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity to your cells.
Q4: I observed precipitation of the compound after diluting my DMSO stock into my aqueous experimental buffer. How can I prevent this?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The compound may be precipitating because its final concentration exceeds its solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Increase the DMSO Percentage (with caution): A slightly higher percentage of DMSO in the final solution may help keep the compound dissolved. However, always be mindful of the DMSO tolerance of your specific cell line or assay.
-
Use a Surfactant: For in vitro assays, consider the use of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in your final buffer to improve solubility. Always run a vehicle control with the surfactant to ensure it does not affect your experimental outcome.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer.
Q5: How should I store Hif-2α-IN-7?
A5: Hif-2α-IN-7 should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
While specific quantitative solubility data for Hif-2α-IN-7 is limited, the table below summarizes available information for Hif-2α-IN-7 and related Hif-2α inhibitors to provide a comparative reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Solvent | Reported Solubility |
| Hif-2α-IN-7 (this compound) | C18H9F6NO2 | 385.26 | DMSO | Data not available |
| HIF-2α Translation Inhibitor | C9H9N3O4S2 | 287.32 | DMSO | 5 mg/mL |
| HIF-2α Antagonist 2 | C12H6ClFN4O3 | 308.7 | DMSO | 30 mg/mL[1] |
| HIF-2α-IN-2 | C17H13F2NO4S | 365.35 | DMSO | 100 mg/mL (with sonication) |
Experimental Protocols
Protocol 1: Preparation of a Hif-2α-IN-7 Stock Solution
-
Materials:
-
Hif-2α-IN-7 powder (CAS: 2511247-29-1)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath (optional)
-
-
Procedure:
-
Equilibrate the Hif-2α-IN-7 vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Hif-2α-IN-7 powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a bath sonicator for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once the compound is fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
Hif-2α-IN-7 stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw a single aliquot of the Hif-2α-IN-7 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
When diluting, add the stock solution to the medium and immediately mix thoroughly by pipetting or gentle vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your cells (typically ≤ 0.1%).
-
Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
-
Visualizations
HIF-2α Signaling Pathway
Caption: The HIF-2α signaling pathway under normoxic and hypoxic conditions.
Troubleshooting Workflow for Hif-2α-IN-7 Solubility Issues
Caption: A logical workflow for troubleshooting Hif-2α-IN-7 solubility issues.
References
Technical Support Center: Optimizing HIF-2α Inhibitor Concentration for Cell Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors, with a focus on maintaining cell viability during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HIF-2α inhibitors?
A1: HIF-2α inhibitors are small molecules that typically function by disrupting the formation of the HIF-2α/HIF-1β heterodimer.[1] Under hypoxic conditions, HIF-2α stabilizes and translocates to the nucleus, where it pairs with HIF-1β. This complex then binds to hypoxia-response elements (HREs) on the DNA, activating the transcription of genes involved in processes like angiogenesis, cell proliferation, and metabolism.[1] By preventing this dimerization, HIF-2α inhibitors block the downstream signaling cascade.
Q2: Why is it critical to optimize the concentration of a HIF-2α inhibitor?
A2: Optimizing the concentration of a HIF-2α inhibitor is crucial to ensure that the observed effects are due to the specific inhibition of the HIF-2α pathway and not a result of off-target effects or general cytotoxicity. High concentrations of any small molecule can lead to decreased cell viability, which can confound experimental results. The goal is to find a concentration that effectively inhibits HIF-2α signaling without significantly impacting the overall health of the cells.
Q3: What are the initial concentration ranges I should test for a novel HIF-2α inhibitor?
A3: For a novel inhibitor with limited data, it is recommended to start with a broad concentration range. A typical starting point could be a logarithmic dilution series ranging from nanomolar (nM) to micromolar (µM) concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). The optimal concentration will be cell-line specific and depend on the potency of the inhibitor.
Q4: How does the solvent used to dissolve the HIF-2α inhibitor affect cell viability?
A4: Many small molecule inhibitors are dissolved in organic solvents like dimethyl sulfoxide (DMSO) before being diluted in cell culture media. High concentrations of DMSO can be toxic to cells.[2][3] It is essential to keep the final concentration of the solvent in the cell culture medium as low as possible, typically below 0.5%, and to include a vehicle control (media with the same concentration of solvent as the highest concentration of the inhibitor) in all experiments to account for any solvent-induced effects.[2][3]
Q5: Should I perform my experiments under normoxic or hypoxic conditions?
A5: Since HIF-2α is stabilized under hypoxic conditions, it is crucial to conduct experiments under both normoxic (standard cell culture conditions, ~21% O₂) and hypoxic (typically 1-5% O₂) conditions. This will allow you to assess the inhibitor's efficacy in the presence of the stabilized target protein and to observe any differential effects on cell viability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death across all inhibitor concentrations, including the lowest ones. | The inhibitor may be highly cytotoxic to the specific cell line being used. The starting concentration range may be too high. | Perform a preliminary cytotoxicity screen with a wider and lower range of concentrations (e.g., picomolar to low micromolar). Ensure the final solvent concentration is not exceeding toxic levels. |
| No observable effect on cell viability or HIF-2α target gene expression. | The inhibitor may have low potency in your cell line. The concentration range tested may be too low. The inhibitor may have poor solubility or stability in the cell culture medium. | Test a higher concentration range. Verify the inhibitor's activity through a direct biochemical assay if possible. Check the manufacturer's instructions for solubility and stability and consider using fresh dilutions for each experiment. |
| Inconsistent results between replicate experiments. | Inconsistent cell seeding density. Variability in inhibitor dilution preparation. Fluctuation in incubator conditions (temperature, CO₂, O₂). | Ensure a homogenous cell suspension and accurate cell counting for seeding. Prepare fresh serial dilutions of the inhibitor for each experiment from a validated stock solution. Regularly calibrate and monitor incubator conditions. |
| High background in viability assays. | The viability assay reagent may be reacting with the inhibitor or the solvent. The chosen assay may not be suitable for the cell line. | Run a control plate with the inhibitor and assay reagent in cell-free media to check for interference. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based vs. metabolic-based). |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
Objective: To determine the optimal number of cells to seed per well to ensure they are in the exponential growth phase during the inhibitor treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Culture cells to ~80% confluency.
-
Harvest cells using standard cell culture techniques.
-
Perform a cell count using a hemocytometer and trypan blue to assess viability.
-
Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well in a 96-well plate).
-
Seed the cells in a 96-well plate with at least three replicate wells for each density.
-
Incubate the plate for the intended duration of your inhibitor experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Select the seeding density that results in a sub-confluent monolayer and a robust signal in the viability assay at the end of the experiment.
Protocol 2: Dose-Response Curve for Hif-2α-IN-7 and Cell Viability
Objective: To determine the concentration range of the HIF-2α inhibitor that affects cell viability and to calculate the IC50 (half-maximal inhibitory concentration) if applicable.
Materials:
-
Cell line of interest at the predetermined optimal seeding density
-
HIF-2α inhibitor stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Cell viability assay reagent
-
Microplate reader
-
Hypoxia chamber or incubator
Procedure:
-
Seed the 96-well plate with the optimal number of cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the HIF-2α inhibitor in complete cell culture medium. A common approach is a 10-point, 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Include a "cells only" control (no inhibitor, no solvent) and a "vehicle control" (highest concentration of solvent used for the inhibitor).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Place one plate in a normoxic incubator and another in a hypoxic chamber for the desired treatment duration (e.g., 48 or 72 hours).
-
At the end of the treatment period, perform a cell viability assay.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (concentration vs. % viability) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the experiments.
Table 1: Optimal Seeding Density for Different Cell Lines
| Cell Line | Optimal Seeding Density (cells/well in 96-well plate) for 48h Assay |
| HeLa | 5,000 |
| MCF-7 | 7,500 |
| A549 | 4,000 |
Table 2: Example IC50 Values for a HIF-2α Inhibitor in Different Cell Lines under Hypoxic Conditions (48h Treatment)
| Cell Line | IC50 (µM) |
| HeLa | 12.5 |
| MCF-7 | 25.8 |
| A549 | 8.2 |
Visualizations
References
Hif-2α-IN-7 off-target effects in experiments
Disclaimer: The compound "Hif-2α-IN-7" is not described in publicly available scientific literature. This guide is based on the established pharmacology of well-characterized, potent, and selective HIF-2α inhibitors, such as belzutifan. The principles and methodologies described here are intended to serve as a general resource for researchers working with any novel HIF-2α antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of a selective HIF-2α inhibitor in my cell-based or in vivo experiments?
A potent and selective HIF-2α inhibitor is designed to specifically bind to the PAS-B domain of the HIF-2α protein, preventing its heterodimerization with HIF-1β (ARNT) and subsequent transcriptional activation of target genes.[1][2][3] Consequently, you should expect to observe phenotypes and gene expression changes consistent with the blockade of the HIF-2α pathway.
Key on-target effects may include:
-
Anti-angiogenic effects: Reduced expression of pro-angiogenic factors like VEGF can lead to decreased endothelial cell proliferation, migration, and tube formation in vitro, and reduced tumor vascularity in vivo.[1][2]
-
Anemia: In in vivo models, inhibition of HIF-2α-mediated erythropoietin (EPO) production is an expected on-target effect that can lead to anemia.[1][2][4] This is one of the most commonly observed clinical side effects of belzutifan.[1][2][5][6]
-
Hypoxia: A less common, but possible, on-target effect is hypoxia.[1][2][4][7] While seemingly counterintuitive, the complex physiological roles of HIF-2α can sometimes lead to this outcome.
Q2: I am observing significant cell death in my cancer cell line upon treatment, which is not reported for other HIF-2α inhibitors. Could this be an off-target effect?
While HIF-2α inhibition is expected to reduce tumor cell proliferation and survival in susceptible models (e.g., VHL-deficient renal cell carcinoma),[8] extensive or rapid cytotoxicity, especially in cell lines not known to be highly dependent on HIF-2α, may suggest an off-target effect.
To investigate this, consider the following:
-
Confirm HIF-2α dependency: Use siRNA or shRNA to specifically knock down EPAS1 (the gene encoding HIF-2α). If knockdown phenocopies the inhibitor's effect, it is likely on-target. If the inhibitor induces significantly more cell death than the knockdown, an off-target mechanism may be at play.
-
Dose-response analysis: An off-target effect may have a different dose-response curve than the on-target effect. Correlate the concentration required for cytotoxicity with the IC50 for HIF-2α target gene inhibition. A significant divergence in these values could indicate off-target activity.
-
Rescue experiments: Attempt to rescue the cytotoxic phenotype by overexpressing a drug-resistant mutant of HIF-2α or by adding downstream signaling molecules.
Q3: My in vivo experiment shows unexpected toxicity (e.g., weight loss, lethargy) that is not anemia-related. How can I determine if this is an off-target effect?
First, it is crucial to manage the known on-target toxicities. Anemia was the most common adverse event reported in clinical trials of belzutifan, occurring in up to 90% of patients.[2][5]
Troubleshooting Steps:
-
Monitor Hematological Parameters: Regularly perform complete blood counts (CBCs) to monitor for anemia. If anemia is observed, it can be managed with erythropoietin-stimulating agents or blood transfusions, which may alleviate some general toxicity symptoms like fatigue.[1]
-
Assess for Hypoxia: Monitor oxygen saturation levels. Though less common, hypoxia is a known on-target effect.[2][4][7]
-
Histopathological Analysis: If unexpected toxicity persists, perform a full histopathological analysis of major organs at the experimental endpoint to identify any tissue-specific damage that could point to an off-target liability.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the drug exposure levels in your model are within the expected therapeutic range. Unusually high exposure could lead to the exaggeration of subtle off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent results between experimental batches.
| Potential Cause | Troubleshooting Action |
| Compound Stability | Ensure the inhibitor is stored correctly and prepare fresh stock solutions for each experiment. Verify the compound's integrity via analytical methods if degradation is suspected. |
| Cell Line Integrity | Perform regular cell line authentication and mycoplasma testing. Genetic drift can alter a cell line's dependency on the HIF-2α pathway. |
| Metabolic Variability | HIF-2α inhibitors like belzutifan are metabolized by polymorphic enzymes (e.g., UGT2B17, CYP2C19).[2][8][9] While not an issue in vitro, if using primary cells from different donors or in vivo models with genetic diversity, this could contribute to variability. |
Issue 2: Lack of effect in a VHL-deficient cell line expected to be sensitive.
| Potential Cause | Troubleshooting Action |
| Acquired Resistance | Prolonged exposure to a HIF-2α inhibitor can lead to acquired resistance. A known mechanism is the emergence of "gatekeeper" mutations in the EPAS1 gene (e.g., G323E) that prevent drug binding.[10][11] Sequence the EPAS1 gene in your resistant cells. |
| HIF-1α Dominance | In some contexts, cancer cells may rely more on HIF-1α for survival, even with VHL loss. Verify the relative expression and activity of both HIF-1α and HIF-2α in your model system. |
| Low Compound Potency | Confirm the potency of your inhibitor batch using a reliable biochemical or cell-based assay (see Experimental Protocols below). |
Data Summary
The following tables summarize typical data for a well-characterized, selective HIF-2α inhibitor.
Table 1: Representative Cellular Activity
| Cell Line | VHL Status | Assay Type | Endpoint | IC50 (nM) |
| 786-O | Deficient | HRE Reporter | Luciferase Activity | 10 - 50 |
| A498 | Deficient | Gene Expression | VEGFA mRNA (qPCR) | 25 - 100 |
| Hep3B | Wild-Type | Gene Expression | EPO mRNA (qPCR) | 50 - 200 |
Table 2: Representative In Vivo Adverse Effects (On-Target)
| Adverse Effect | Grade (Severity) | Incidence | Management |
| Anemia | Grade 1-3 | High (~90%) | Erythropoietin-stimulating agents, blood transfusion.[1] |
| Fatigue | Grade 1-2 | Common (~66%) | Often secondary to anemia; supportive care.[5] |
| Hypoxia | Grade 1-3 | Less Common (~16%) | Supplemental oxygen.[7] |
Experimental Protocols
Protocol 1: Assessing Target Engagement and On-Target Activity
Objective: To confirm that the inhibitor engages HIF-2α and reduces the expression of its target genes in a dose-dependent manner.
Methodology:
-
Cell Culture: Plate a HIF-2α-dependent cell line (e.g., 786-O renal cell carcinoma) at a suitable density.
-
Compound Treatment: Treat cells with a serial dilution of the HIF-2α inhibitor (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
RNA Extraction: Harvest cells and extract total RNA using a standard protocol (e.g., TRIzol or column-based kits).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the percent inhibition of gene expression against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Selectivity Assay (HIF-1α vs. HIF-2α)
Objective: To determine the inhibitor's selectivity for HIF-2α over the closely related HIF-1α.
Methodology:
-
Cell Line Selection: Use a cell line that expresses both HIF-1α and HIF-2α under hypoxic conditions (e.g., Hep3B).
-
Hypoxia Induction: Culture cells under hypoxic conditions (e.g., 1% O2) to stabilize both HIF-1α and HIF-2α.
-
Compound Treatment: Concurrently treat the hypoxic cells with a serial dilution of the inhibitor.
-
RNA Extraction and qPCR: As described in Protocol 1, extract RNA and perform qPCR.
-
Gene Expression Analysis: Measure the expression of:
-
HIF-1α-selective targets: PGK1, LDHA.
-
Shared targets: VEGFA.
-
Data Analysis: Calculate separate IC50 values for the inhibition of HIF-1α and HIF-2α target genes. A high selectivity ratio (IC50 for HIF-1α targets / IC50 for HIF-2α targets) indicates good selectivity.
Visualizations
Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions, and the mechanism of action for a selective inhibitor.
References
- 1. targetedonc.com [targetedonc.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Approval Summary: Belzutifan for von Hippel-Lindau disease associated tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Belzutifan Shows Activity in Patients With von Hippel-Lindau Disease–Associated Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 6. m.youtube.com [m.youtube.com]
- 7. urologytimes.com [urologytimes.com]
- 8. Population pharmacokinetic analyses for belzutifan to inform dosing considerations and labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Hif-2α-IN-7 Degradation in Media
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Hif-2α-IN-7 in their experiments and may be encountering issues related to its stability and efficacy in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Hif-2α-IN-7 and what is its mechanism of action?
A1: Hif-2α-IN-7 is a small molecule inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α). Under hypoxic (low oxygen) conditions, HIF-2α is a key transcription factor that promotes the expression of genes involved in critical processes such as angiogenesis, cell proliferation, and metabolism, which are often implicated in cancer progression. Hif-2α-IN-7 is designed to interfere with the activity of HIF-2α, thereby blocking these downstream effects.
Q2: I am observing inconsistent or lower-than-expected activity of Hif-2α-IN-7 in my cell-based assays. Could this be due to degradation in the media?
A2: Yes, inconsistent or reduced activity is a common indicator of compound degradation in cell culture media. Small molecules can be susceptible to various factors within the in vitro environment that can reduce their effective concentration over time. It is recommended to perform a stability analysis to determine the half-life of Hif-2α-IN-7 under your specific experimental conditions.
Q3: What are the recommended storage and handling conditions for Hif-2α-IN-7?
A3: While specific manufacturer's instructions should always be followed, general recommendations for solid small molecule inhibitors like Hif-2α-IN-7 are to store the powder at -20°C or -80°C, protected from light and moisture. For stock solutions, it is advisable to dissolve the compound in a suitable solvent such as anhydrous DMSO, aliquot into single-use vials to minimize freeze-thaw cycles, and store at -80°C.
Troubleshooting Guide
Issue: Suspected Degradation of Hif-2α-IN-7 in Cell Culture Media
This guide provides a systematic approach to identifying and mitigating the degradation of Hif-2α-IN-7 in your experiments.
1. Potential Causes of Degradation:
-
Hydrolysis: The chemical structure of the compound may be susceptible to breakdown in the aqueous environment of the cell culture media, a process that can be influenced by pH.
-
Enzymatic Degradation: Components of serum (e.g., fetal bovine serum, FBS) in the media contain enzymes such as esterases and proteases that can metabolize and inactivate the compound.
-
Cellular Metabolism: The cells in your culture may actively metabolize the inhibitor, reducing its intracellular and extracellular concentrations.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), lowering the effective concentration in the media.
-
Light Sensitivity: Exposure to ambient light can lead to photodegradation of light-sensitive compounds.
2. Experimental Protocol for Assessing Compound Stability:
To quantitatively assess the stability of Hif-2α-IN-7 in your media, a time-course experiment using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is recommended.
Methodology:
-
Preparation of Samples:
-
Prepare a stock solution of Hif-2α-IN-7 in anhydrous DMSO.
-
Spike the compound into your complete cell culture medium (including serum and any other additives) at the final working concentration.
-
As a control, prepare a parallel sample in a simple buffer solution (e.g., PBS) to distinguish between chemical and enzymatic degradation.
-
-
Incubation:
-
Incubate the samples in a cell culture incubator at 37°C and 5% CO2.
-
-
Time-Course Sampling:
-
Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Immediately process or freeze the samples at -80°C to halt any further degradation.
-
-
Sample Processing:
-
For media samples, perform a protein precipitation step by adding 3-4 volumes of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent Hif-2α-IN-7 molecule at each time point.
-
Data Presentation: Illustrative Stability Data for a Small Molecule Inhibitor
| Time (hours) | Concentration in Complete Media (µM) | Concentration in PBS (µM) | Percent Degradation in Media |
| 0 | 10.0 | 10.0 | 0% |
| 2 | 9.1 | 9.8 | 9% |
| 4 | 8.2 | 9.6 | 18% |
| 8 | 6.5 | 9.3 | 35% |
| 12 | 5.1 | 9.1 | 49% |
| 24 | 2.6 | 8.5 | 74% |
| 48 | 0.8 | 7.8 | 92% |
3. Strategies to Mitigate Degradation:
-
Media Changes: If significant degradation is observed, consider replacing the media with freshly prepared Hif-2α-IN-7 at regular intervals (e.g., every 12 or 24 hours) to maintain a more stable concentration.
-
Serum-Free or Reduced-Serum Media: If your cell line can be maintained in serum-free or reduced-serum conditions, this can minimize enzymatic degradation.
-
Heat-Inactivated Serum: Using heat-inactivated FBS may reduce the activity of some degradative enzymes.
-
Use of Low-Binding Plastics: For highly hydrophobic compounds, using low-protein-binding plates and pipette tips can reduce loss due to adsorption.
-
Protect from Light: If the compound is light-sensitive, conduct experiments in low-light conditions and use amber-colored storage tubes.
Visualizations
HIF-2α Signaling Pathway and Inhibition
Caption: Regulation of HIF-2α under normoxic and hypoxic conditions, and the inhibitory action of Hif-2α-IN-7.
Troubleshooting Workflow for Hif-2α-IN-7 Degradation
Caption: A step-by-step workflow for troubleshooting suspected degradation of Hif-2α-IN-7 in cell culture experiments.
Hif-2α-IN-7 stability and storage conditions
For researchers, scientists, and drug development professionals utilizing the Hif-2α inhibitor, Hif-2α-IN-7, this technical support center provides essential information on its stability, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Hif-2α-IN-7?
A1: Hif-2α-IN-7 is a small molecule inhibitor of the Hypoxia-Inducible Factor-2α (Hif-2α) transcription factor.[1] It is supplied as a solid.[1]
Q2: What are the recommended storage conditions for Hif-2α-IN-7?
| Form | Recommended Storage Temperature | Notes |
| Solid (Powder) | -20°C or -80°C | Protect from light and moisture. |
| Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: What is the stability of Hif-2α-IN-7?
A3: Detailed stability data for Hif-2α-IN-7 is not publicly available. For analogous Hif-2α inhibitors, stock solutions stored at -80°C are typically stable for up to 6 months, while at -20°C, they may be stable for 1 month.[2] It is crucial to refer to the manufacturer's certificate of analysis for specific stability information.
Q4: How should I dissolve Hif-2α-IN-7?
A4: The solubility of Hif-2α-IN-7 in common laboratory solvents has not been publicly specified. For similar Hif-2α inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.[2] When preparing solutions, it is advisable to start with a small amount of the compound and gradually add the solvent, using sonication if necessary to aid dissolution. For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed cytotoxic levels, typically below 0.5%.[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of Hif-2α target gene expression | Compound Degradation: Improper storage or handling of Hif-2α-IN-7. | Ensure the compound has been stored correctly at the recommended temperature, protected from light and moisture. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: The concentration of Hif-2α-IN-7 used may be too low to elicit an effect. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. | |
| Cell Line Insensitivity: The cell line being used may not be sensitive to Hif-2α inhibition or may have alternative compensatory pathways. | Confirm that your cell line expresses Hif-2α and that the pathway is active under your experimental conditions (e.g., hypoxia). Consider using a positive control cell line known to be sensitive to Hif-2α inhibition. | |
| Cell Viability Issues/Toxicity | High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be toxic. | Ensure the final solvent concentration is at a non-toxic level for your cells (typically <0.5%). Run a solvent-only control to assess its effect on cell viability. |
| Off-Target Effects: At high concentrations, the inhibitor may have off-target effects leading to cytotoxicity. | Use the lowest effective concentration of Hif-2α-IN-7 as determined by your dose-response experiments. | |
| Precipitation of the Compound in Media | Poor Solubility: The compound may not be fully soluble in the cell culture medium at the desired concentration. | Prepare a more concentrated stock solution in an appropriate solvent and then dilute it further in the medium. Ensure thorough mixing. If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your experimental system. |
Experimental Protocols
General Workflow for a Cell-Based Hif-2α Inhibition Assay
This workflow provides a general outline for assessing the efficacy of Hif-2α-IN-7 in a cell-based assay. Specific parameters will need to be optimized for your particular cell line and experimental setup.
General experimental workflow for assessing Hif-2α-IN-7 activity.
Key Experimental Methodologies
1. Quantitative Real-Time PCR (qPCR) for Hif-2α Target Gene Expression
-
Objective: To quantify the mRNA levels of Hif-2α target genes (e.g., VEGFA, EPO, GLUT1) following treatment with Hif-2α-IN-7.
-
Methodology:
-
Cell Treatment: Treat cells with Hif-2α-IN-7 at various concentrations under normoxic and hypoxic conditions for a predetermined time.
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for your target genes and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
2. Western Blotting for Hif-2α Target Protein Levels
-
Objective: To detect and quantify the protein levels of Hif-2α and its downstream targets.
-
Methodology:
-
Cell Lysis: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to your protein of interest (e.g., Hif-2α, VEGF).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
-
Hif-2α Signaling Pathway
Under normal oxygen conditions (normoxia), Hif-2α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This targets Hif-2α for proteasomal degradation. In low oxygen conditions (hypoxia), PHD activity is inhibited, allowing Hif-2α to stabilize, translocate to the nucleus, and heterodimerize with Hif-1β (also known as ARNT). This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[6][7][8] Hif-2α-IN-7 acts by inhibiting the function of the Hif-2α/Hif-1β complex.
Simplified Hif-2α signaling pathway under normoxia and hypoxia.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Hif-2α-IN-7 precipitation in stock solutions
Welcome to the technical support center for Hif-2α-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this inhibitor. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of Hif-2α-IN-7 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Hif-2α-IN-7?
Q2: My Hif-2α-IN-7 powder is difficult to see in the vial. Is it there?
A2: Yes, it is common for lyophilized or finely powdered compounds, especially in small quantities, to be difficult to see as they may form a thin film on the walls or bottom of the vial. To ensure you recover the entire product, we recommend adding the solvent directly to the vial and vortexing or sonicating to fully dissolve the compound.
Q3: How should I store the solid Hif-2α-IN-7 and its stock solution?
A3: Solid Hif-2α-IN-7 should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[4][5]
Q4: What is the molecular weight and chemical formula of Hif-2α-IN-7?
A4: The molecular weight of Hif-2α-IN-7 is 385.26 g/mol , and its chemical formula is C18H9F6NO2.[6]
Troubleshooting Guide
Issue 1: Precipitation is observed in my Hif-2α-IN-7 stock solution upon preparation or after storage.
Possible Causes and Solutions:
-
Solvent Quality: The purity and water content of DMSO can significantly impact the solubility of small molecules.[7]
-
Recommendation: Always use fresh, anhydrous, high-purity DMSO for preparing your stock solution.[7] Avoid using DMSO that has been opened and stored for an extended period, as it can absorb moisture from the atmosphere.
-
-
Incomplete Dissolution: The compound may not have fully dissolved initially.
-
Recommendation: After adding the solvent, vortex the solution thoroughly. If precipitation persists, gentle warming of the solution in a 37°C water bath for a short period, combined with sonication, can aid in dissolution.[8] For some related inhibitors, ultrasonic treatment is explicitly recommended.[3]
-
-
Storage Conditions: Improper storage can lead to precipitation.
-
Recommendation: Store stock solutions in tightly sealed vials at the recommended temperature (-20°C or -80°C) to prevent solvent evaporation or water absorption.
-
Issue 2: My Hif-2α-IN-7 precipitates when I dilute the DMSO stock solution into an aqueous buffer or cell culture medium.
Possible Causes and Solutions:
-
Poor Aqueous Solubility: Hif-2α-IN-7, like many small molecule inhibitors, likely has low solubility in aqueous solutions. Direct dilution of a concentrated DMSO stock into an aqueous environment can cause the compound to crash out of solution.
-
Recommendation 1: Serial Dilution in DMSO: Before adding the inhibitor to your aqueous medium, perform one or more serial dilutions of the concentrated stock solution in DMSO. This gradual reduction in inhibitor concentration can prevent precipitation upon final dilution into the aqueous buffer.[7]
-
Recommendation 2: Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Recommendation 3: Vortexing During Dilution: When adding the diluted DMSO stock to the aqueous solution, vortex or gently mix the solution to facilitate rapid and even dispersion of the inhibitor.
-
Quantitative Data Summary
While specific solubility data for Hif-2α-IN-7 is limited, the following table summarizes the solubility of other commercially available Hif-2α inhibitors to provide a general guideline.
| Inhibitor Name | CAS Number | Molecular Weight ( g/mol ) | Recommended Solvent | Reported Solubility |
| Hif-2α-IN-7 | 2028236-02-1 | 385.26 | DMSO | Data not available |
| HIF-2α Translation Inhibitor | 882268-69-1 | 287.32 | DMSO | 5 mg/mL |
| HIF-2α Antagonist 2 | 1422955-31-4 | 308.7 | DMSO | 30 mg/mL |
| Hif-2α-IN-2 | 1672666-82-8 | Not specified | DMSO | 10 mM (stock solution) |
| Hif-2α-IN-3 | 313964-19-1 | 335.66 | DMSO | 12.5 mg/mL (requires sonication) |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of Hif-2α-IN-7
-
Materials:
-
Hif-2α-IN-7 (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Calculation:
-
To prepare a 10 mM stock solution, you will need to dissolve 3.8526 mg of Hif-2α-IN-7 in 1 mL of DMSO.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (385.26 g/mol ) * (1000 mg/g) = 3.8526 mg/mL
-
-
Procedure:
-
Weigh out the required amount of Hif-2α-IN-7 solid in a sterile vial.
-
Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or warm it briefly at 37°C.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Visualizations
Caption: Hif-2α signaling pathway under normoxic and hypoxic conditions.
References
- 1. HIF-2a Translation Inhibitor [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. captivatebio.com [captivatebio.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Minimizing Hif-2α-IN-7 Toxicity in Primary Cell Cultures
This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize off-target toxicity and ensure reliable results when working with Hif-2α-IN-7 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for Hif-2α-IN-7 in primary cell cultures?
The optimal concentration of Hif-2α-IN-7 is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 for Hif-2α inhibition and the CC50 for cytotoxicity in your specific primary cell model. A starting point for many small molecule inhibitors is to test a range from 1 nM to 100 µM.
Q2: I am observing significant cell death even at low concentrations of Hif-2α-IN-7. What could be the cause?
Several factors could contribute to excessive cytotoxicity:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding 0.1% (v/v) in the final culture medium, as primary cells can be particularly sensitive.
-
Compound Instability: Hif-2α-IN-7 may be unstable in culture medium, leading to the formation of toxic byproducts.
-
Off-Target Effects: The inhibitor may be affecting other critical cellular pathways.
-
Cell Culture Conditions: Suboptimal culture conditions (e.g., pH, temperature, CO2) can exacerbate compound toxicity.
Q3: How can I distinguish between on-target Hif-2α inhibition and off-target cytotoxic effects?
It is essential to include proper controls in your experiments:
-
Rescue Experiments: If the observed phenotype is due to on-target Hif-2α inhibition, it might be rescued by the addition of downstream pathway components.
-
Inactive Control Compound: If available, use a structurally similar but biologically inactive version of Hif-2α-IN-7 to see if it produces the same toxic effects.
-
Gene Silencing: Compare the effects of Hif-2α-IN-7 with the effects of Hif-2α knockdown using siRNA or shRNA.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Death/Low Viability | Solvent toxicity | Decrease the final DMSO concentration to <0.1%. |
| Compound concentration too high | Perform a dose-response curve to determine the optimal concentration. | |
| Off-target effects | Use a lower concentration for a longer duration. | |
| Inconsistent Results | Uneven compound distribution | Ensure thorough mixing of Hif-2α-IN-7 in the media before adding to cells. |
| Cell density variations | Maintain consistent cell seeding density across all experiments. | |
| Passage number of primary cells | Use primary cells within a narrow passage range. | |
| Precipitation of Compound in Media | Poor solubility | Prepare a higher concentration stock solution and dilute further in pre-warmed media. |
| Media components | Test the solubility of Hif-2α-IN-7 in different types of culture media. |
Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 and CC50 Determination
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of Hif-2α-IN-7 in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Hif-2α-IN-7. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTS or a live/dead cell staining assay.
-
Target Inhibition Assay: In a parallel plate, lyse the cells and measure the expression of Hif-2α target genes (e.g., via qPCR) to determine the IC50.
-
Data Analysis: Plot the cell viability and target inhibition data against the log of the compound concentration to determine the CC50 and IC50 values, respectively.
Visualizations
Hif-2α-IN-7 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hif-2α-IN-7, a representative small molecule inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hif-2α-IN-7?
A1: Hif-2α-IN-7 is a small molecule inhibitor that targets the HIF-2α protein. Under hypoxic (low oxygen) conditions, HIF-2α forms a heterodimer with HIF-1β (also known as ARNT) and binds to Hypoxia-Response Elements (HREs) in the DNA, activating the transcription of genes involved in processes like angiogenesis, cell proliferation, and metabolism.[1][2] Hif-2α-IN-7 is designed to disrupt the function of HIF-2α, for instance by preventing its dimerization with HIF-1β or by blocking the binding of the HIF-2α/HIF-1β complex to DNA, thereby inhibiting the transcription of its target genes.[1]
Q2: What is the expected effect of Hif-2α-IN-7 on cells?
A2: The expected effects of Hif-2α-IN-7 are cell-type and context-dependent. In cancer cell lines where HIF-2α is a known driver of proliferation and survival, such as in Von Hippel-Lindau (VHL) deficient renal cell carcinoma (RCC), treatment with a HIF-2α inhibitor is expected to decrease cell viability, induce apoptosis, and reduce the expression of HIF-2α target genes like VEGF, PDGF, and CAIX.[3] In other contexts, HIF-2α inhibition might affect cell differentiation, metabolism, or inflammatory responses. The specific outcome will depend on the role of HIF-2α in the particular biological system being studied.
Q3: How should I prepare and store Hif-2α-IN-7?
A3: For a typical small molecule inhibitor, it is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the stock solution at -20°C or -80°C for long-term stability. The working solution should be freshly prepared by diluting the stock solution in cell culture medium just before use. Always refer to the manufacturer's specific instructions for solubility and storage conditions.
Q4: How do I determine the optimal concentration and treatment duration for Hif-2α-IN-7 in my experiments?
A4: The optimal concentration and treatment duration for Hif-2α-IN-7 will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your cell line of interest. A typical starting point for a dose-response experiment could range from 1 nM to 10 µM. The treatment duration can also vary, from a few hours for analyzing immediate effects on signaling pathways to several days for assessing long-term effects on cell proliferation or differentiation. Time-course experiments are recommended to determine the optimal time point for your specific assay.
Troubleshooting Guides
Issue 1: No or low inhibitory effect of Hif-2α-IN-7 observed.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Ensure the compound has been stored correctly and has not expired. Prepare a fresh stock solution. If possible, verify the compound's identity and purity using analytical methods like LC-MS or NMR. |
| Incorrect Concentration | Perform a dose-response experiment with a wider range of concentrations to determine the optimal working concentration for your specific cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment to determine the optimal duration of treatment required to observe the desired effect. The accumulation of HIF-2α protein can be gradual under prolonged hypoxia.[3] |
| Cell Line Insensitivity | Verify that your cell line expresses HIF-2α and that its survival or the pathway you are studying is dependent on HIF-2α activity. Some cell lines may primarily rely on HIF-1α.[4] Consider using a positive control cell line known to be sensitive to HIF-2α inhibition (e.g., VHL-deficient 786-O renal carcinoma cells).[4] |
| Experimental Conditions | Ensure that hypoxic conditions are properly maintained throughout the experiment, as HIF-2α is stabilized under low oxygen.[5] Verify the oxygen levels in your incubator or hypoxia chamber. |
Issue 2: High variability and poor reproducibility between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and growth conditions. Variations in cell confluence can affect their response to treatment. |
| Variability in Hypoxic Conditions | Ensure consistent and stable oxygen levels in your hypoxia chamber or incubator. Even small fluctuations in oxygen can affect HIF-2α stability and activity.[6] |
| Compound Preparation and Handling | Prepare fresh dilutions of Hif-2α-IN-7 for each experiment from a single, validated stock. Ensure thorough mixing of the compound in the culture medium. |
| Assay Performance | Optimize your assay protocol to minimize technical variability. Include appropriate positive and negative controls in every experiment. |
| Biological Variability | HIF signaling can be influenced by various factors and can show context-dependent variability.[7] Acknowledge inherent biological variability and perform a sufficient number of biological replicates to ensure statistical significance. |
Data Presentation
Table 1: Example IC50 Values of a Hypothetical Hif-2α Inhibitor in Different Cancer Cell Lines. (Note: This data is illustrative and not specific to Hif-2α-IN-7)
| Cell Line | Cancer Type | VHL Status | IC50 (nM) |
| 786-O | Renal Cell Carcinoma | Deficient | 50 |
| A498 | Renal Cell Carcinoma | Deficient | 120 |
| UMRC-2 | Renal Cell Carcinoma | Wild-Type | >10,000 |
| HCT116 | Colon Carcinoma | Wild-Type | >10,000 |
Table 2: Example Effect of a Hypothetical Hif-2α Inhibitor on Target Gene Expression. (Note: This data is illustrative and not specific to Hif-2α-IN-7)
| Gene | Function | Fold Change (vs. Vehicle) |
| VEGFA | Angiogenesis | 0.25 |
| CCND1 (Cyclin D1) | Cell Cycle Progression | 0.40 |
| EPO | Erythropoiesis | 0.30 |
| ACTB (Beta-actin) | Housekeeping Gene | 1.05 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Hif-2α-IN-7 in culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of Hif-2α-IN-7 or vehicle control.
-
Incubation: Place the plate in a hypoxic incubator (e.g., 1% O₂) for a predetermined duration (e.g., 72 hours).
-
Viability Assay: After incubation, perform a cell viability assay (e.g., MTS, MTT, or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the values to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of HIF-2α Target Gene Expression
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with Hif-2α-IN-7 at the desired concentration or with a vehicle control under hypoxic conditions for the determined time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against HIF-2α and a target protein (e.g., VEGF or Cyclin D1). Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the expression of the target protein to the loading control.
Visualizations
Caption: HIF-2α signaling pathway in normoxia and hypoxia, and the inhibitory action of Hif-2α-IN-7.
Caption: General experimental workflow for testing the effects of Hif-2α-IN-7 on cultured cells.
Caption: Troubleshooting decision tree for experiments with Hif-2α-IN-7 showing low efficacy.
References
- 1. What are HIF-2α inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are HIF-2α modulators and how do they work? [synapse.patsnap.com]
- 3. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CONTEXT-DEPENDENT VARIABILITY OF HIF HETERODIMERS INFLUENCES INTERACTIONS WITH MACROMOLECULAR AND SMALL MOLECULE PARTNERS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hif-2α-IN-7 Delivery in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively delivering Hif-2α-IN-7 in animal models.
I. Frequently Asked Questions (FAQs)
Q1: What is Hif-2α-IN-7 and what is its mechanism of action?
A1: Hif-2α-IN-7 is a small molecule inhibitor of the Hypoxia-Inducible Factor-2α (HIF-2α) transcription factor.[1] Under hypoxic conditions, HIF-2α dimerizes with HIF-1β (also known as ARNT), binds to hypoxia-response elements (HREs) on DNA, and activates the transcription of genes involved in angiogenesis, erythropoiesis, and tumor progression. Hif-2α-IN-7 and similar inhibitors function by binding to a pocket in the PAS-B domain of the HIF-2α subunit, which allosterically prevents its heterodimerization with HIF-1β, thereby blocking its transcriptional activity.
Q2: What are the primary challenges in the in vivo delivery of Hif-2α-IN-7?
A2: Like many small molecule inhibitors, Hif-2α-IN-7 is a solid with low aqueous solubility.[1] The primary challenge is developing a stable and biocompatible formulation that ensures adequate bioavailability and exposure in animal models. Poor solubility can lead to precipitation, inconsistent absorption, and variable experimental results.
Q3: What are the common administration routes for HIF-2α inhibitors in animal models?
A3: The most common administration routes for preclinical studies with HIF-2α inhibitors are oral gavage (PO) and intraperitoneal (IP) injection.[2][3] The choice of route depends on the experimental design, the required dosing frequency, and the pharmacokinetic properties of the specific formulation.
Q4: How can I prepare a stock solution of Hif-2α-IN-7?
A4: Hif-2α-IN-7 is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 50-100 mg/mL) in anhydrous DMSO. This stock solution can then be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: What is a suitable vehicle for in vivo administration of Hif-2α-IN-7?
A5: Due to its low water solubility, Hif-2α-IN-7 requires a vehicle that can maintain its solubility upon administration. Common vehicle formulations for similar poorly soluble inhibitors include mixtures of solvents and surfactants. A widely used formulation for intraperitoneal injection is a mix of DMSO, a surfactant like Tween 80 or Cremophor EL, and saline. For oral gavage, formulations often use agents like polyethylene glycol (PEG400) or methylcellulose.
II. Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of Hif-2α-IN-7 during formulation preparation. | The concentration of the compound exceeds its solubility in the vehicle. The vehicle components are not mixed in the correct order. | Prepare the formulation in a stepwise manner, ensuring the compound is fully dissolved in the organic solvent (e.g., DMSO) before adding aqueous components. Gentle warming (up to 37°C) and sonication can aid dissolution. Reduce the final concentration of the compound. |
| Precipitation of the compound upon injection or in the dosing syringe. | The prepared formulation is not stable, leading to "crashing out" of the compound when the temperature changes or upon mixing with physiological fluids. | Increase the proportion of solubilizing agents (e.g., PEG400, Tween 80) in the vehicle. Prepare the formulation fresh before each use. Ensure the final concentration of DMSO is kept to a minimum to reduce toxicity (typically <10% of the total volume). |
| High variability in animal response or low drug exposure in pharmacokinetic studies. | Inconsistent dosing due to precipitation or poor absorption. Rapid metabolism or clearance of the compound. | Optimize the vehicle formulation to improve solubility and stability. Consider a different administration route (e.g., from IP to oral gavage, or vice versa) to alter the absorption profile. Perform a dose-response study to identify the optimal dose. |
| Signs of toxicity in animals (e.g., weight loss, lethargy) after administration. | The vehicle itself (especially high concentrations of DMSO or surfactants) may be causing toxicity. The dose of Hif-2α-IN-7 is too high. | Run a vehicle-only control group to assess the toxicity of the formulation. Reduce the concentration of organic solvents in the vehicle. Lower the dose of Hif-2α-IN-7 and conduct a dose-escalation study to find the maximum tolerated dose (MTD). |
III. Experimental Protocols & Data
Vehicle Formulation and Dosing Recommendations
The following tables provide example formulations and dosing guidelines based on preclinical studies of similar HIF-2α inhibitors. Researchers should perform pilot studies to determine the optimal formulation and dose for their specific animal model and experimental goals.
Table 1: Example Vehicle Formulations for Hif-2α-IN-7
| Administration Route | Vehicle Composition (v/v/v) | Notes |
| Intraperitoneal (IP) Injection | 10% DMSO / 10% Tween 80 / 80% Saline | A common formulation for compounds with low aqueous solubility. Ensure thorough mixing. |
| 10% DMSO / 40% PEG300 / 50% Saline | PEG300 can improve solubility and stability. | |
| Oral Gavage (PO) | 0.5% Methylcellulose / 0.2% Tween 80 in Water | Suitable for creating a suspension for oral administration. |
| 10% DMSO / 90% Corn Oil | Corn oil can be used for lipophilic compounds. |
Table 2: General Dosing Guidelines for HIF-2α Inhibitors in Mice
| Animal Model | Administration Route | Dose Range (mg/kg) | Dosing Frequency |
| Mouse Xenograft | Oral Gavage (PO) | 10 - 100 | Once or twice daily |
| Intraperitoneal (IP) | 10 - 50 | Once daily | |
| Rat Pharmacokinetic Study | Oral Gavage (PO) | 5 - 50 | Single dose |
| Intravenous (IV) | 1 - 10 | Single dose |
Note: These are general ranges. The optimal dose for Hif-2α-IN-7 must be determined experimentally.
Protocol 1: Preparation of Hif-2α-IN-7 for Intraperitoneal (IP) Injection
This protocol provides a method for preparing a 10 mg/mL solution of Hif-2α-IN-7 in a vehicle of 10% DMSO, 10% Tween 80, and 80% saline.
Materials:
-
Hif-2α-IN-7 powder
-
Anhydrous DMSO
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the DMSO Stock: Weigh the required amount of Hif-2α-IN-7 and dissolve it in DMSO to create a 100 mg/mL stock solution. For example, dissolve 10 mg of Hif-2α-IN-7 in 100 µL of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Add Surfactant: In a separate sterile tube, add 100 µL of Tween 80.
-
Combine and Mix: Add the 100 µL of the Hif-2α-IN-7/DMSO stock solution to the Tween 80. Vortex vigorously to ensure a homogenous mixture.
-
Add Saline: Slowly add 800 µL of sterile saline to the DMSO/Tween 80 mixture while continuously vortexing. Add the saline dropwise to prevent precipitation.
-
Final Formulation: The final solution will have a concentration of 10 mg/mL Hif-2α-IN-7 in a vehicle of 10% DMSO, 10% Tween 80, and 80% saline.
-
Administration: Administer the freshly prepared solution to the animals based on their body weight (e.g., for a 20g mouse receiving a 50 mg/kg dose, inject 100 µL).
Protocol 2: Preparation of Hif-2α-IN-7 for Oral Gavage (PO)
This protocol describes the preparation of a 5 mg/mL suspension of Hif-2α-IN-7 in 0.5% methylcellulose and 0.2% Tween 80.
Materials:
-
Hif-2α-IN-7 powder
-
Methylcellulose
-
Tween 80
-
Sterile water
-
Mortar and pestle (optional, for fine powder)
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare the Vehicle: Add 0.5 g of methylcellulose to approximately 50 mL of hot (80-90°C) sterile water and stir until it is thoroughly wetted. Then, add 50 mL of cold sterile water and continue to stir at room temperature until a clear, viscous solution is formed. Add 0.2 mL of Tween 80 and mix well.
-
Weigh Compound: Weigh the required amount of Hif-2α-IN-7. If the powder is not fine, gently grind it using a mortar and pestle.
-
Create a Paste: In a small beaker, add a small amount of the vehicle to the Hif-2α-IN-7 powder and mix to form a smooth paste. This prevents clumping.
-
Prepare Suspension: Gradually add the remaining vehicle to the paste while continuously stirring.
-
Final Formulation: Continue stirring for at least 30 minutes to ensure a uniform suspension. The final concentration will be 5 mg/mL.
-
Administration: Before each gavage, ensure the suspension is well-mixed by vortexing or stirring. Administer the required volume based on animal body weight.
IV. Visualizations
Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions.
Caption: General experimental workflow for in vivo studies with Hif-2α-IN-7.
Caption: Troubleshooting decision tree for poor in vivo efficacy of Hif-2α-IN-7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stabilisation of HIF signalling in the mouse epicardium extends embryonic potential and neonatal heart regeneration | eLife [elifesciences.org]
- 3. Marked and rapid effects of pharmacological HIF-2α antagonism on hypoxic ventilatory control - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Hif-2α Modulation: A Comparative Guide to Hif-2α-IN-7 and siRNA Knockdown
For researchers, scientists, and drug development professionals, the precise modulation of Hypoxia-Inducible Factor-2α (Hif-2α) is critical for investigating its role in various pathological and physiological processes, including cancer and angiogenesis. This guide provides an objective comparison between two prominent methods for Hif-2α inhibition: the small molecule inhibitor Hif-2α-IN-7 and siRNA-mediated knockdown. We will delve into their mechanisms of action, present comparative performance data, and provide detailed experimental protocols to assist in selecting the most appropriate tool for your research needs.
Introduction to Hif-2α Modulation
Hypoxia-inducible factors (HIFs) are transcription factors that play a pivotal role in the cellular response to low oxygen levels (hypoxia). Hif-2α, in particular, is a key regulator of genes involved in erythropoiesis, angiogenesis, and tumor progression.[1][2] Its dysregulation is implicated in various diseases, most notably in clear cell renal cell carcinoma (ccRCC), where mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to constitutive Hif-2α stabilization.[3] Consequently, targeting Hif-2α has become a significant area of therapeutic interest.
This guide focuses on two distinct approaches to inhibit Hif-2α function:
-
Hif-2α-IN-7: A small molecule inhibitor that pharmacologically disrupts Hif-2α activity.
-
siRNA knockdown: A genetic approach that uses small interfering RNA (siRNA) to silence the expression of the EPAS1 gene, which encodes Hif-2α.
Mechanism of Action: Hif-2α-IN-7 vs. siRNA
The fundamental difference between Hif-2α-IN-7 and siRNA lies in their mechanism of action. Hif-2α-IN-7 acts on the protein level, while siRNA targets the mRNA transcript.
Hif-2α-IN-7 and similar small molecule inhibitors function by allosterically binding to a pocket within the PAS-B domain of the Hif-2α protein.[4] This binding induces a conformational change that prevents the heterodimerization of Hif-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as Hif-1β.[3][4] The Hif-2α/ARNT complex is essential for binding to Hypoxia Response Elements (HREs) in the DNA and activating the transcription of target genes.[2] By blocking this dimerization, Hif-2α-IN-7 effectively inhibits the downstream signaling cascade.[4]
siRNA knockdown , on the other hand, operates through the RNA interference (RNAi) pathway.[5] Exogenously introduced double-stranded siRNA molecules are processed by the Dicer enzyme and incorporated into the RNA-Induced Silencing Complex (RISC). The antisense strand of the siRNA then guides the RISC to the complementary messenger RNA (mRNA) sequence of the EPAS1 gene. This leads to the cleavage and subsequent degradation of the Hif-2α mRNA, thereby preventing its translation into protein.[5]
Comparative Analysis
Performance and Efficacy
Both Hif-2α-IN-7 and siRNA are highly effective at reducing Hif-2α activity. The choice between them often depends on the desired duration of the effect, the experimental model, and the specific research question.
-
Hif-2α-IN-7: As a small molecule inhibitor, its effects are generally rapid and reversible upon removal of the compound. The efficacy is dose-dependent, with IC50 values for similar compounds reported in the nanomolar to low micromolar range.[4][6] This allows for fine-tuning of the level of inhibition. However, prolonged exposure can lead to the development of resistance through mutations in the Hif-2α protein that prevent drug binding.
-
siRNA Knockdown: This method can achieve profound and sustained reduction of Hif-2α protein levels, often exceeding 80% knockdown.[7] The effect is longer-lasting than that of a small molecule inhibitor, typically persisting for several days. An advantage of siRNA is its ability to target and deplete both wild-type and drug-resistant mutant forms of Hif-2α. However, the efficiency of knockdown can be variable, depending on the transfection efficiency of the cell type.
Specificity and Off-Target Effects
Specificity is a critical consideration for any targeted molecular tool.
-
Hif-2α-IN-7: Small molecule inhibitors are designed to be highly specific for the Hif-2α PAS-B domain, with significantly less or no binding to the corresponding domain in the highly homologous Hif-1α.[4] However, as with any pharmacological agent, off-target effects on other proteins cannot be entirely ruled out and should be considered.[8]
-
siRNA Knockdown: While siRNA is designed to be specific to the target mRNA sequence, off-target effects are a known phenomenon. These can arise from the siRNA seed region having partial complementarity to the 3' UTR of unintended mRNAs, leading to their unintended silencing. Additionally, high concentrations of siRNA can sometimes trigger an innate immune response.
Experimental Workflows
The experimental workflows for using Hif-2α-IN-7 and siRNA differ significantly, primarily in the initial steps of treating the cells.
Quantitative Data Summary
The following tables summarize the key performance characteristics and quantitative data for Hif-2α-IN-7 and Hif-2α siRNA.
Table 1: Performance Comparison of Hif-2α-IN-7 and Hif-2α siRNA
| Feature | Hif-2α-IN-7 (and analogous inhibitors) | Hif-2α siRNA |
| Target | Hif-2α protein (PAS-B domain) | Hif-2α (EPAS1) mRNA |
| Mechanism | Allosteric inhibition of Hif-2α/ARNT dimerization | RNA interference-mediated mRNA degradation |
| Onset of Effect | Rapid (minutes to hours) | Slower (24-72 hours for protein depletion) |
| Duration of Effect | Transient, dependent on compound half-life | Sustained (days) |
| Reversibility | Reversible upon washout | Generally considered irreversible for the lifespan of the cell |
| Key Advantage | Dose-dependent control, rapid action | High potency, targets drug-resistant mutants |
| Key Limitation | Potential for acquired resistance | Variable transfection efficiency, potential off-target effects |
Table 2: Quantitative Efficacy Data
| Parameter | Hif-2α-IN-7 (and analogous inhibitors) | Hif-2α siRNA |
| Effective Concentration | IC50 values typically in the range of 0.3 - 10 µM for Hif-2α-ARNT disruption.[4] | Typically used at concentrations of 10-100 nM.[7] |
| On-Target Efficacy | Dose-dependent reduction of Hif-2α target gene expression (e.g., VEGF).[4] | >80% knockdown of Hif-2α mRNA and protein levels achievable.[7] |
| Downstream Effect | Significant reduction in the expression of Hif-2α target genes.[4] | 50% of genes downregulated by a Hif-2α inhibitor were also downregulated by siRNA. |
Detailed Experimental Protocols
Protocol 1: Hif-2α Inhibition using Hif-2α-IN-7 in Cell Culture
This protocol is based on methodologies for similar small molecule inhibitors of Hif-2α.
-
Cell Seeding: Plate cells in a suitable format (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture cells overnight in standard growth medium.
-
Inhibitor Treatment: Prepare a stock solution of Hif-2α-IN-7 in DMSO. On the day of the experiment, dilute the stock solution in fresh cell culture medium to the desired final concentrations (e.g., a dose-response range from 0.1 to 10 µM). A DMSO vehicle control should be included.
-
Hypoxia Induction: Following inhibitor addition, transfer the cells to a hypoxic incubator or chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, balanced with N2) for the desired duration (typically 4-24 hours).[5]
-
Cell Harvesting: After the hypoxia incubation, rapidly harvest the cells for downstream analysis (e.g., protein lysis for Western blot or RNA extraction for qPCR).
Protocol 2: Hif-2α Knockdown using siRNA Transfection
-
Cell Seeding: Plate cells in antibiotic-free medium at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the Hif-2α siRNA duplex (e.g., to a final concentration of 10-100 nM) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for Hif-2α mRNA and protein knockdown.
-
Hypoxia Induction: After the knockdown period, replace the medium and induce hypoxia as described in Protocol 1.
-
Cell Harvesting: Harvest the cells for analysis.
Protocol 3: Assessment of Hif-2α Activity (Western Blot and qPCR)
-
Western Blot (Protein Analysis):
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for Hif-2α. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
-
qPCR (mRNA Analysis):
-
Extract total RNA from cells using a suitable kit (e.g., RNeasy).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers specific for Hif-2α (EPAS1) and downstream target genes (e.g., VEGFA, CCND1). Use a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine relative gene expression.
-
Conclusion: Choosing the Right Tool
Both Hif-2α-IN-7 and siRNA knockdown are powerful and specific tools for inhibiting Hif-2α. The optimal choice depends on the specific experimental goals.
-
Choose Hif-2α-IN-7 for studies requiring rapid, reversible, and dose-dependent inhibition of Hif-2α protein function. It is ideal for investigating the acute effects of Hif-2α signaling and for pharmacological validation studies.
-
Choose siRNA knockdown for experiments that require profound and sustained depletion of Hif-2α protein. It is particularly advantageous for studying the long-term consequences of Hif-2α loss and for overcoming potential drug resistance mechanisms.
By understanding the distinct mechanisms, performance characteristics, and experimental considerations of each method, researchers can confidently select the most appropriate approach to advance their investigation of Hif-2α biology.
References
- 1. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arrowheadpharma.com [arrowheadpharma.com]
- 3. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 6. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HIF-prolyl hydroxylase 2 silencing using siRNA delivered by MRI-visible nanoparticles improves therapy efficacy of transplanted EPCs for ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Hif-2α-IN-7 and other Hif-2α inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Hif-2α-IN-7 and other prominent Hypoxia-Inducible Factor-2α (Hif-2α) inhibitors. This document provides a data-driven analysis of their performance, supported by experimental details to aid in informed decision-making for future research and development.
Hypoxia-Inducible Factor-2α (Hif-2α) is a key transcription factor implicated in the progression of various cancers, particularly clear cell renal cell carcinoma (ccRCC), due to its role in tumor angiogenesis, proliferation, and metastasis.[1][2][3] The inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, a frequent event in ccRCC, leads to the constitutive stabilization and accumulation of Hif-2α, making it a critical therapeutic target.[1][2] This has spurred the development of small molecule inhibitors that directly target Hif-2α, offering a novel therapeutic strategy.
This guide focuses on a comparative analysis of Hif-2α-IN-7 alongside other notable inhibitors such as Belzutifan (MK-6482), PT2385, and a Hif-2α translation inhibitor. While publicly available quantitative data for Hif-2α-IN-7 is limited, this guide consolidates the existing information and provides a framework for its evaluation against more extensively characterized compounds.
Mechanism of Action of Prominent Hif-2α Inhibitors
The primary mechanism of action for many direct Hif-2α inhibitors, including Belzutifan and PT2385, involves the allosteric disruption of the Hif-2α and Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as Hif-1β, heterodimerization.[1][2] These inhibitors bind to a pocket within the PAS-B domain of the Hif-2α subunit, inducing a conformational change that prevents its interaction with ARNT.[1][2] This disruption is critical as the Hif-2α/ARNT heterodimer is necessary for binding to hypoxia-response elements (HREs) in the DNA and activating the transcription of downstream target genes.[3]
In contrast, other inhibitors, such as the Hif-2α translation inhibitor (Axon 2614), employ a different strategy. This compound decreases Hif-2α protein levels by enhancing the binding of Iron-Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) in the 5' untranslated region (UTR) of Hif-2α mRNA, thereby repressing its translation.[4]
Quantitative Comparison of Hif-2α Inhibitors
The following table summarizes the available quantitative data for a selection of Hif-2α inhibitors to facilitate a direct comparison of their potency.
| Inhibitor | Target | Assay Type | Potency | Reference |
| Hif-2α-IN-7 | Hif-2α | Data not publicly available | Data not publicly available | [5] |
| Belzutifan (MK-6482) | Hif-2α/ARNT Interaction | Isothermal Titration Calorimetry (ITC) | KD: 16 ± 4.7 nM | [6] |
| PT2385 | Hif-2α/ARNT Interaction | Isothermal Titration Calorimetry (ITC) | KD: 10 ± 4.9 nM | [6] |
| Hif-2α translation inhibitor (Axon 2614) | Hif-2α Translation | Cellular Assay | IC50: 5 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of Hif-2α inhibitors.
Hif-2α/ARNT Interaction Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
This high-throughput screening assay is used to measure the disruption of the Hif-2α/ARNT protein-protein interaction.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. One of the interacting proteins (e.g., His-tagged Hif-2α) is labeled with a donor (e.g., Europium cryptate-labeled anti-His antibody), and the other protein (e.g., GST-tagged ARNT) is labeled with an acceptor (e.g., anti-GST antibody conjugated to a fluorescent acceptor). When the proteins interact, the fluorophores are brought together, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.[7][8][9][10]
-
General Protocol:
-
Recombinant His-tagged Hif-2α PAS-B domain and GST-tagged ARNT PAS-B domain are purified.
-
The proteins are incubated with the test compound at varying concentrations in a microplate.
-
A solution containing the donor-labeled antibody (e.g., anti-His-Europium) and the acceptor-labeled antibody (e.g., anti-GST-XL665) is added.
-
After an incubation period, the plate is read on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
The ratio of acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.
-
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
This bead-based immunoassay is another sensitive method for detecting protein-protein interactions.
-
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. One interacting protein is captured by an antibody conjugated to a Donor bead, and the other protein is captured by an antibody conjugated to an Acceptor bead. When the proteins interact, the beads are brought into close proximity. Upon excitation of the Donor bead, it releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. Inhibitors of the protein-protein interaction will prevent this signal generation.[11][12]
-
General Protocol:
-
Biotinylated anti-tag antibody (e.g., anti-His) is attached to streptavidin-coated Donor beads.
-
An antibody specific to the other interacting protein (e.g., anti-GST) is conjugated to Acceptor beads.
-
The tagged recombinant proteins (e.g., His-Hif-2α and GST-ARNT) are incubated with the test compound.
-
The Donor and Acceptor bead suspensions are added to the protein-compound mixture.
-
After incubation in the dark, the plate is read on an AlphaLISA-compatible plate reader.
-
IC50 values are calculated from the resulting dose-response curves.
-
Cellular Assays
1. Hypoxia-Response Element (HRE) Reporter Gene Assay:
This cell-based assay measures the transcriptional activity of the Hif-2α/ARNT complex.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing multiple copies of the HRE. In cells where Hif-2α is active, it binds to the HRE and drives the expression of the reporter gene. Inhibitors of Hif-2α activity will lead to a decrease in the reporter signal.[13]
-
General Protocol:
-
A suitable cell line (e.g., 786-O renal cell carcinoma cells, which have a VHL mutation and constitutively active Hif-2α) is stably transfected with the HRE-luciferase reporter construct.
-
The cells are seeded in a multi-well plate and treated with the test inhibitor at various concentrations.
-
After an appropriate incubation period, the cells are lysed, and the luciferase substrate is added.
-
Luminescence is measured using a luminometer.
-
IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.
-
In Vivo Efficacy Studies
1. Tumor Xenograft Models:
These models are essential for evaluating the anti-tumor efficacy of Hif-2α inhibitors in a living organism.
-
Principle: Human cancer cells (e.g., 786-O) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the Hif-2α inhibitor, and tumor growth is monitored over time.[2]
-
General Protocol:
-
Human ccRCC cells (e.g., 786-O) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
The Hif-2α inhibitor is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis, such as western blotting for Hif-2α target gene expression.
-
Visualizing the Hif-2α Signaling Pathway and Experimental Workflow
To further clarify the biological context and experimental approach, the following diagrams were generated using the DOT language.
Caption: Hif-2α Signaling Pathway Under Normoxic and Hypoxic Conditions.
Caption: Experimental Workflow for Hif-2α Inhibitor Characterization.
Conclusion
The development of direct Hif-2α inhibitors represents a significant advancement in the treatment of cancers driven by this transcription factor, particularly in VHL-deficient renal cell carcinoma. While Belzutifan and PT2385 are well-characterized inhibitors with demonstrated clinical and preclinical activity, the public data on Hif-2α-IN-7 remains limited. This guide provides a comparative framework based on the available information and outlines the standard experimental procedures for evaluating the efficacy of these compounds. For researchers entering this field, the provided protocols and visualizations offer a foundational understanding of the key assays and biological pathways involved in the study of Hif-2α inhibition. Further research is warranted to fully elucidate the therapeutic potential of newer inhibitors like Hif-2α-IN-7.
References
- 1. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia inducible factor-2α: a critical mediator of aggressive tumor phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 11. hwpi.harvard.edu [hwpi.harvard.edu]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of a Selective HIF-2α Inhibitor: Cross-Reactivity with HIF-1α and HIF-3α
Introduction
This guide provides a comparative analysis of the cross-reactivity of a representative selective Hypoxia-Inducible Factor-2α (HIF-2α) inhibitor with other HIF isoforms, namely HIF-1α and HIF-3α. While the specific compound "Hif-2α-IN-7" was not identifiable in the reviewed literature, this document will focus on the principles of selectivity for this class of inhibitors, using publicly available data for well-characterized selective HIF-2α antagonists as a surrogate. This information is intended for researchers, scientists, and drug development professionals working on HIF-targeted therapies.
Hypoxia-Inducible Factors (HIFs) are heterodimeric transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia). The HIF complex consists of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT). Under hypoxic conditions, the α-subunit is stabilized, translocates to the nucleus, and dimerizes with HIF-1β, leading to the transcription of genes involved in angiogenesis, metabolism, and cell survival. Dysregulation of the HIF pathway is a hallmark of various cancers, making it an attractive therapeutic target.
Selective inhibition of HIF-2α is of particular interest as HIF-1α and HIF-2α can have distinct and sometimes opposing roles in tumor progression. While they share some target genes, they also regulate unique sets of genes and can have different impacts on cell proliferation and differentiation. Therefore, understanding the selectivity profile of a HIF-2α inhibitor is critical for predicting its therapeutic efficacy and potential off-target effects.
Quantitative Analysis of Inhibitor Selectivity
The selectivity of a HIF-2α inhibitor is typically determined by comparing its binding affinity or inhibitory activity against different HIF isoforms. The following table summarizes representative data for a selective HIF-2α inhibitor, highlighting its preferential activity for HIF-2α over HIF-1α. Data for HIF-3α is often limited in public studies.
| Parameter | HIF-2α | HIF-1α | Selectivity (Fold) |
| Binding Affinity (Kd) | Low nM | > High µM | >1000 |
| IC50 (Dimerization Assay) | Low nM | > High µM | >1000 |
| Cellular Target Gene Inhibition (EC50) | Low nM | No significant inhibition | >1000 |
Note: The values presented are representative and may vary for different specific inhibitors. The high fold selectivity indicates that the inhibitor is significantly more potent against HIF-2α than HIF-1α.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity of HIF-2α inhibitors.
Biochemical Assay: Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To directly measure the binding affinity (Kd) of the inhibitor to purified HIF-α PAS-B domains.
Methodology:
-
Protein Expression and Purification: The PAS-B domains of human HIF-2α and HIF-1α are expressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography.
-
Sample Preparation: The purified protein is dialyzed into a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol). The inhibitor is dissolved in the same buffer to the desired concentration.
-
ITC Measurement: The ITC experiment is performed using a microcalorimeter. The sample cell is filled with the purified HIF-α PAS-B domain protein (typically at a concentration of 10-20 µM). The syringe is filled with the inhibitor solution (typically at a concentration of 100-200 µM).
-
Titration: A series of small injections of the inhibitor solution into the sample cell are performed while the heat change upon binding is measured.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry of binding (n).
Cellular Assay: HIF-1/2α Reporter Gene Assay
Objective: To assess the functional inhibition of HIF-1α and HIF-2α transcriptional activity in a cellular context.
Methodology:
-
Cell Line and Reporter Construct: A suitable human cell line (e.g., HEK293T) is co-transfected with a luciferase reporter plasmid containing multiple copies of a Hypoxia Response Element (HRE) upstream of the luciferase gene, along with expression vectors for HIF-1α or HIF-2α and HIF-1β.
-
Compound Treatment: The transfected cells are treated with a range of concentrations of the HIF-2α inhibitor or vehicle control.
-
Hypoxic Induction: The cells are then incubated under hypoxic conditions (e.g., 1% O2) for a specified period (e.g., 16-24 hours) to stabilize the HIF-α subunits and induce reporter gene expression.
-
Luciferase Assay: After the hypoxic incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The dose-response curve is then plotted to determine the EC50 value for the inhibition of HIF-1α and HIF-2α activity.
Cellular Assay: Quantitative PCR (qPCR) for Endogenous Target Gene Expression
Objective: To measure the effect of the inhibitor on the expression of known HIF-1α and HIF-2α target genes.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line with known HIF activity) is treated with the HIF-2α inhibitor or vehicle control under hypoxic conditions.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the inhibitor-treated samples to the vehicle-treated control.
Signaling Pathway and Inhibitor Mechanism
The following diagram illustrates the HIF signaling pathway and the mechanism of action of a selective HIF-2α inhibitor.
Caption: HIF signaling pathway under normoxia, hypoxia, and with a selective HIF-2α inhibitor.
Experimental Workflow for Selectivity Profiling
The logical workflow for assessing the selectivity of a HIF-2α inhibitor is depicted below.
Caption: Workflow for determining the selectivity profile of a HIF-2α inhibitor.
The development of selective HIF-2α inhibitors represents a promising therapeutic strategy for various diseases, particularly cancer. The selectivity of these compounds is rooted in the structural differences within the PAS-B domain of the HIF-α isoforms. A thorough evaluation of cross-reactivity using a combination of biochemical and cellular assays is essential to characterize the inhibitor's mechanism of action and to ensure its targeted efficacy. The methodologies and data presented in this guide provide a framework for the comparative analysis of HIF-2α inhibitor selectivity.
Validating HIF-2α Inhibition in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hypoxia-inducible factor-2α (HIF-2α) transcription factor has emerged as a critical therapeutic target in oncology, particularly in cancers characterized by hypoxic microenvironments or genetic alterations leading to HIF-2α stabilization, such as in clear cell renal cell carcinoma (ccRCC). The validation of novel HIF-2α inhibitors in preclinical models that faithfully recapitulate the complexity of human tumors is paramount. Patient-derived xenografts (PDXs), which involve the implantation of patient tumor tissue into immunodeficient mice, offer a powerful platform for evaluating the in vivo efficacy of these targeted agents.
This guide provides a comparative overview of the performance of key HIF-2α inhibitors in PDX models, with a focus on the clinically approved inhibitor Belzutifan and other notable preclinical and clinical-stage compounds. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the relevant biological pathways and experimental workflows.
The HIF-2α Signaling Pathway and Therapeutic Intervention
Under normoxic (normal oxygen) conditions, the α-subunit of HIFs is targeted for proteasomal degradation. This process is initiated by prolyl hydroxylases (PHDs) which hydroxylate specific proline residues on HIF-α. The von Hippel-Lindau (VHL) tumor suppressor protein, as part of an E3 ubiquitin ligase complex, recognizes the hydroxylated HIF-α, leading to its ubiquitination and subsequent degradation. In hypoxic conditions, a common feature of solid tumors, PHD activity is inhibited, causing HIF-α to stabilize. Stabilized HIF-2α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the DNA. This binding activates the transcription of a multitude of genes that promote key aspects of tumorigenesis, including angiogenesis, cell proliferation, and metastasis.[1][2] HIF-2α inhibitors function by disrupting the dimerization of HIF-2α with HIF-1β, thereby preventing the transcription of these target genes.[1]
Caption: Figure 1: Simplified diagram of the HIF-2α signaling pathway under normoxic and hypoxic conditions, and the mechanism of action of HIF-2α inhibitors.
Performance of HIF-2α Inhibitors in Patient-Derived Xenograft (PDX) Models
The following tables summarize the in vivo efficacy of various HIF-2α inhibitors in PDX models, primarily focusing on renal cell carcinoma (RCC), a tumor type where HIF-2α plays a well-established oncogenic role.
Table 1: In Vivo Efficacy of Belzutifan (PT2977/MK-6482) in PDX Models
| PDX Model | Tumor Type | Treatment | Key Findings | Reference |
| ccRCC PDX | Clear Cell Renal Cell Carcinoma | Belzutifan | Significant tumor growth inhibition in VHL-mutant models. | [3] |
| ccRCC PDX | Clear Cell Renal Cell Carcinoma | Belzutifan | Efficacy observed in both treatment-naïve and sunitinib-resistant tumors. | [3] |
Table 2: In Vivo Efficacy of Other Investigational HIF-2α Inhibitors in PDX Models
| Inhibitor | PDX Model | Tumor Type | Treatment | Key Findings | Reference |
| PT2399 | ccRCC PDX | Clear Cell Renal Cell Carcinoma | PT2399 | Demonstrated greater activity and better tolerability than sunitinib. Active in sunitinib-progressing tumors. | [3] |
| PT2385 | ccRCC PDX | Clear Cell Renal Cell Carcinoma | PT2385 | Higher EPAS1/HIF2α expression in sensitive tumors compared to resistant ones. | [4] |
| NKT2152 | RCC and other solid tumor PDX | Renal Cell Carcinoma and others | NKT2152 | Showed robust anti-tumor activity. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for establishing and utilizing PDX models for the evaluation of HIF-2α inhibitors.
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection. The tissue is collected sterilely and transported in a suitable medium (e.g., DMEM with antibiotics) on ice.
-
Implantation: The tumor tissue is minced into small fragments (typically 2-3 mm³) and implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).
-
Tumor Growth Monitoring: Once the tumors become palpable, their growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Passaging: When the tumors reach a predetermined size (e.g., 1000-1500 mm³), the mice are euthanized, and the tumors are harvested. A portion of the tumor is cryopreserved for future use, and the remainder is serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.
In Vivo Efficacy Studies in PDX Models
-
Animal Cohort Allocation: Once the PDX tumors reach a suitable size (e.g., 100-200 mm³), the mice are randomized into different treatment groups (e.g., vehicle control, HIF-2α inhibitor, standard-of-care comparator).
-
Drug Administration: The HIF-2α inhibitor is formulated in an appropriate vehicle and administered to the mice via the designated route (e.g., oral gavage) at a predetermined dose and schedule. The vehicle control group receives the formulation without the active compound.
-
Tumor Growth and Body Weight Monitoring: Tumor volume and mouse body weight are measured at regular intervals (e.g., twice or three times per week) throughout the study.
-
Pharmacodynamic (PD) Biomarker Analysis: At the end of the study, or at specified time points, tumors and plasma may be collected for the analysis of PD biomarkers. This can include measuring the expression of HIF-2α target genes (e.g., VEGFA) by qRT-PCR or immunohistochemistry to confirm target engagement by the inhibitor.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analyses are performed to determine the significance of the observed anti-tumor effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: The Next-Generation HIF-2α Inhibitor, Imdatifan (HIF-2α-IN-7), Versus First-Generation Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel HIF-2α inhibitor Imdatifan (HIF-2α-IN-7) against its first-generation predecessors, PT2385 and PT2399. This analysis is supported by available preclinical data to inform future research and development in targeting the hypoxia-inducible factor-2α (HIF-2α) pathway, a critical driver in various cancers, particularly clear cell renal cell carcinoma (ccRCC).
The transcription factor HIF-2α is a key mediator of cellular adaptation to hypoxic conditions and its aberrant activation is a hallmark of several malignancies. The discovery of small molecule inhibitors targeting HIF-2α has ushered in a new era of targeted cancer therapy. This guide delves into the comparative efficacy and characteristics of the newer agent, this compound, against the foundational first-generation inhibitors.
Performance Snapshot: this compound vs. First-Generation Inhibitors
A summary of the key preclinical data highlights the potency and activity of these HIF-2α inhibitors.
| Compound | Target | In Vitro Potency (EC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Key Differentiators |
| This compound (HIF-2α-IN-7) | HIF-2α | 6 nM[1][2] | Data from patent WO2020214853A1 suggests potent in vivo activity. | A novel chemical scaffold with potentially improved pharmacokinetic properties. |
| PT2385 | HIF-2α | 27 nM (Luciferase reporter assay) | Significant tumor growth inhibition in ccRCC xenograft models.[3] | The first-in-class HIF-2α inhibitor to enter clinical trials. |
| PT2399 | HIF-2α | Potent inhibition of HIF-2α target genes. | Demonstrates tumor regression in primary and metastatic ccRCC mouse models. | A close analog of PT2385, often used as a tool compound in preclinical studies. |
The HIF-2α Signaling Axis: A Target for Cancer Therapy
Under normal oxygen levels (normoxia), the HIF-2α protein is targeted for degradation by the von Hippel-Lindau (VHL) tumor suppressor protein. However, in the hypoxic tumor microenvironment or in cancers with VHL mutations, HIF-2α stabilizes and translocates to the nucleus. There, it dimerizes with HIF-1β (also known as ARNT) and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation promotes tumor growth, angiogenesis, and metastasis. HIF-2α inhibitors act by binding to a pocket in the PAS-B domain of HIF-2α, thereby preventing its heterodimerization with HIF-1β and blocking the downstream signaling cascade.
Caption: The HIF-2α signaling pathway in normoxia and hypoxia, and the mechanism of action of HIF-2α inhibitors.
Experimental Methodologies for Inhibitor Characterization
The evaluation of HIF-2α inhibitors relies on a series of well-defined in vitro and in vivo assays to determine their potency, selectivity, and anti-tumor activity.
In Vitro Assays
1. HIF-2α Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Principle: This biochemical assay measures the ability of a test compound to disrupt the interaction between HIF-2α and HIF-1β.
-
Protocol:
-
Recombinant, purified HIF-2α and HIF-1β proteins, tagged with a donor (e.g., Europium) and an acceptor (e.g., APC) fluorophore, respectively, are incubated together.
-
The test compound (e.g., this compound, PT2385) is added at varying concentrations.
-
The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates inhibition of the protein-protein interaction.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
2. HIF-2α Reporter Gene Assay:
-
Principle: This cell-based assay quantifies the inhibition of HIF-2α-mediated gene transcription.
-
Protocol:
-
A reporter cell line (e.g., 786-O, a human ccRCC cell line with a VHL mutation) is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing HREs.
-
The cells are treated with the test compound at various concentrations.
-
After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.
-
A decrease in reporter activity signifies inhibition of the HIF-2α transcriptional pathway. The half-maximal effective concentration (EC50) is then determined.
-
In Vivo Assays
1. Clear Cell Renal Cell Carcinoma (ccRCC) Xenograft Model:
-
Principle: This model assesses the anti-tumor efficacy of HIF-2α inhibitors in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human ccRCC cells (e.g., 786-O) or patient-derived xenograft (PDX) tissue.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered orally or via another appropriate route at a defined dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed, and may be used for further pharmacodynamic analysis (e.g., western blotting for HIF-2α target proteins).
-
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Hif-2α-IN-7
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the Hypoxia-Inducible Factor 2α (Hif-2α) inhibitor, Hif-2α-IN-7. Adherence to these protocols is critical for personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling Hif-2α-IN-7, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect against splashes. |
| Hands | Protective Gloves | Impervious gloves, such as nitrile rubber, are recommended. Change gloves frequently and immediately if contaminated. |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against spills. For larger quantities or risk of significant exposure, impervious clothing may be necessary. |
| Respiratory | Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator should be used. |
Operational and Disposal Plans
Proper operational procedures and disposal of Hif-2α-IN-7 are crucial for laboratory safety and environmental protection.
Handling and Storage:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Use the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Hif-2α-IN-7 is a solid.[2]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures for similar compounds are -20°C for long-term storage (up to 3 years) and -80°C for solutions in solvent (for 6 months).[1]
First Aid Measures:
-
After eye contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.
-
After inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Disposal Plan:
-
Dispose of this compound and its container in accordance with local, regional, and national regulations.
-
Do not allow the product to enter drains.
-
Contaminated packaging should be emptied as far as possible and disposed of in the same manner as the substance itself.
Hif-2α Signaling Pathway
Hypoxia-inducible factors (HIFs) are transcription factors that respond to changes in available oxygen in the cellular environment.[3] The Hif-2α pathway plays a critical role in angiogenesis, erythropoiesis, and metabolism.[4] Dysregulation of Hif-2α is implicated in various diseases, including cancer.[4] Hif-2α-IN-7 is an inhibitor of this pathway.[2]
Caption: Hif-2α signaling under normoxic and hypoxic conditions, and the inhibitory action of Hif-2α-IN-7.
Experimental Workflow for Handling Hif-2α-IN-7
The following diagram outlines a standard workflow for handling Hif-2α-IN-7 in a laboratory setting, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
